molecular formula C37H41ClN2O6 B14785277 Berbamine hydrochloride

Berbamine hydrochloride

Cat. No.: B14785277
M. Wt: 645.2 g/mol
InChI Key: SFPGJACKHKXGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Origin and Botanical Sources of Berbamine (B205283)

Berbamine is a naturally occurring compound found predominantly in plants of the Berberis genus, which encompasses approximately 500 species worldwide. nih.gov These plants, commonly known as barberry, are a significant source of berbamine and other related alkaloids. nih.gov Various species within this genus have been identified as containing berbamine, including Berberis amurensis, Berberis koreana, and Berberis thunbergii. nih.govresearchgate.net Research has shown that the concentration of berbamine can be notably high in the leaf tissues of these species. nih.govresearchgate.net

Berbamine can also be extracted from other plants, such as Phellodendron amurense Rupr., a traditional Chinese medicine. medchemexpress.com The alkaloid is typically found in various parts of the plant, including the roots, bark, and stems. researchgate.net

Table 1: Botanical Sources of Berbamine

Genus Species Common Name
Berberis Berberis amurensis Amur Barberry
Berberis Berberis koreana Korean Barberry
Berberis Berberis thunbergii Japanese Barberry
Berberis Berberis poiretii Poiret's Barberry

Classification as a Bis-benzylisoquinoline Alkaloid

Berbamine is chemically classified as a bis-benzylisoquinoline alkaloid (BIA). nih.gov This classification signifies that its molecular structure is formed by the coupling of two benzylisoquinoline units. chempedia.infonih.gov The benzylisoquinoline structure itself is a foundational component of many pharmacologically significant alkaloids, including morphine and berberine (B55584). wikipedia.orgnih.gov BIAs are a diverse group of plant-derived specialized metabolites known for their wide range of biological activities. researchgate.net The unique dimeric structure of bis-BIAs like berbamine contributes to their distinct pharmacological profiles. nih.gov

Historical Context and Traditional Medicinal Use Background Relevant to Modern Scientific Inquiry

Plants from the Berberis genus have a long history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine and Ayurveda. nih.govbenthamdirect.com The historical use of these plants for treating a variety of ailments has provided a crucial foundation for modern scientific investigation into their constituent compounds. For instance, Berberis species have been traditionally used for conditions related to inflammation, infections, and digestive disorders. nih.govsemanticscholar.org The fruit of Berberis vulgaris (barberry) was recorded on ancient Assyrian clay tablets from 650 BC as a blood-purifying agent. nih.gov

This long-standing traditional use has prompted researchers to explore the specific bioactive compounds responsible for these effects, leading to the isolation and study of alkaloids like berbamine and berberine. benthamdirect.com The documented use of Berberis amurensis in Chinese traditional medicine to treat various diseases has directly led to the investigation of berbamine for its potential therapeutic properties. researchgate.netacs.org The traditional application for inflammatory conditions, for example, aligns with modern preclinical findings on berbamine's anti-inflammatory activity. researchgate.net

Overview of Established and Emerging Biological Activities in Preclinical Studies

Preclinical research, conducted through in vitro (cell-based) and in vivo (animal) studies, has identified a broad spectrum of biological activities for berbamine and its hydrochloride salt. These studies form the basis of its current academic interest.

One of the most studied areas is its anti-cancer activity . Berbamine has been shown to inhibit the growth and induce apoptosis (programmed cell death) in various cancer cell lines. acs.org For example, it has demonstrated inhibitory effects on hepatocellular carcinoma (liver cancer) cells by inactivating critical signaling pathways. acs.org Research also indicates that berbamine can selectively induce apoptosis in certain leukemia cells that are resistant to standard treatments. researchgate.net

Berbamine hydrochloride has also been investigated for its antiviral properties . A notable study reported its ability to inhibit the replication of the Ebola virus. nih.gov The mechanism was found to involve the compound binding to the viral glycoprotein (B1211001), which disrupts the virus's ability to fuse with host cells. nih.gov

Furthermore, berbamine is recognized for its cardiovascular effects and its function as a calcium channel blocker. medchemexpress.com Its immunomodulatory and anti-inflammatory activities are also well-documented in preclinical models. researchgate.netmedchemexpress.com It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. researchgate.net

Table 2: Selected Preclinical Research Findings on this compound

Biological Activity Model System Key Findings Citation
Anti-leukemia Imatinib-resistant leukemia cells (K562) Selectively induces apoptosis and inhibits cell proliferation. researchgate.net
Anti-Hepatocellular Carcinoma HCC cell lines Synergistically enhances the anti-growth and pro-apoptotic effects of sorafenib (B1663141). acs.org
Antiviral (Ebola) Vero E6 cells, 293T cells Strongly inhibits EBOV replication by disrupting the interaction between the viral glycoprotein and the host cell receptor. nih.gov
Anti-inflammatory In vitro models Inhibits the cytoplasm-to-nucleus translocation of NF-κB p65. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H41ClN2O6

Molecular Weight

645.2 g/mol

IUPAC Name

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride

InChI

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H

InChI Key

SFPGJACKHKXGBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl

Origin of Product

United States

Mechanistic Pharmacology and Cellular Signaling Pathways of Berbamine Hydrochloride

Anticancer Mechanisms and Oncological Cellular Processes

The anticancer effects of Berbamine (B205283) hydrochloride are rooted in its ability to interfere with fundamental cellular processes that are often dysregulated in cancer. By targeting autophagy and improving antigen presentation, Berbamine hydrochloride creates a cellular environment that is inhospitable to tumor growth and more susceptible to immune-mediated destruction.

Modulation of Autophagy and Lysosomal Function

This compound has been identified as a potent inhibitor of late-stage autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions. nih.govnih.gov Its inhibitory action is centered on the disruption of lysosomal function, which is critical for the completion of the autophagic process.

Research indicates that this compound impairs lysosomal acidification in cancer cells. nih.govmdpi.comnih.gov This is a crucial step as the acidic environment within lysosomes is necessary for the activation of degradative enzymes. While the compound does not appear to prevent the fusion of autophagosomes with lysosomes to form autolysosomes, the inhibition of acidification halts the degradation of the autolysosomal contents. mdpi.comnih.gov This disruption of the normal autophagic workflow is referred to as the blockage of autophagic flux. nih.govnih.govresearchgate.net In lung carcinoma cells, this effect has been linked to the activation of Nox2, which intensifies its co-localization with lysosomes and may contribute to the neutralization of the lysosomal pH. nih.gov The impaired lysosomal function is further evidenced by a decrease in the levels of mature lysosomal enzymes such as cathepsin B and cathepsin D. mdpi.com

A direct consequence of the blocked autophagic flux is the accumulation of autophagosomes within the cell. nih.govnih.gov This is biochemically marked by an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that is localized to autophagosome membranes. nih.govresearchgate.net Concurrently, there is an accumulation of sequestosome 1 (p62), a protein that binds to ubiquitinated proteins and LC3-II, delivering cargo to the autophagosome for degradation. nih.govnih.govresearchgate.net Elevated levels of both LC3-II and p62 are indicative of impaired autophagic degradation rather than an increase in autophagosome formation. nih.gov

BiomarkerEffect of this compoundCellular Implication
Lysosomal Acidity DecreasedInhibition of degradative enzyme activity
Autophagic Flux Disrupted/BlockedHalt in the autophagic degradation process
Autophagosomes AccumulatedEvidence of late-stage autophagy inhibition
LC3-II IncreasedMarker for autophagosome accumulation
p62 IncreasedIndicator of impaired autophagic degradation

Enhancement of Antigen Presentation in Tumor Cells

By inhibiting autophagy, this compound triggers a cascade of events that ultimately enhances the ability of the immune system to recognize and attack cancer cells. This is primarily achieved by improving the presentation of tumor antigens on the cell surface.

Studies have shown that treatment with this compound leads to an increase in the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of melanoma cells. nih.govmdpi.com MHC-I molecules are responsible for presenting endogenous antigens, including tumor-associated antigens, to the immune system. The inhibition of autophagy is directly linked to this upregulation of MHC-I. nih.gov When autophagy is blocked, the degradation of cellular components, including potential tumor antigens, is reduced, leading to a greater availability of these antigens for presentation by MHC-I molecules. mdpi.com

The increased expression of MHC-I on tumor cells directly facilitates their recognition by CD8+ cytotoxic T lymphocytes (CTLs). nih.govmdpi.com These immune cells are equipped with T-cell receptors that can specifically bind to the antigen-MHC-I complexes on the tumor cell surface. This enhanced recognition leads to a more effective CD8+ T cell-mediated elimination of cancer cells. nih.govmdpi.com In vivo studies have demonstrated that this compound treatment can suppress melanoma growth and is associated with increased infiltration of CD8+ T cells into the tumor microenvironment, further supporting its role in enhancing anti-tumor immunity. nih.govnih.gov

Molecular/Cellular ComponentEffect of this compoundConsequence for Anti-Tumor Immunity
MHC-I Expression Upregulated on tumor cellsEnhanced presentation of tumor antigens
CD8+ T Cell Recognition ImprovedMore effective identification of tumor cells
CD8+ T Cell Cytotoxicity EnhancedIncreased killing of cancer cells
Tumor Infiltration by CD8+ T cells IncreasedGreater immune presence in the tumor microenvironment

Induction of Programmed Cell Death Pathways

This compound has been identified as an inducer of programmed cell death, or apoptosis, in various cancer cell lines. Its mechanisms involve the activation of several critical signaling pathways that converge to execute cellular demise. Research indicates that these actions are mediated through both intrinsic (mitochondrial) and extrinsic apoptotic pathways, characterized by the activation of specific enzymes and regulatory proteins.

This compound initiates apoptosis primarily through a caspase-dependent pathway. Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. The activation of these enzymes occurs in a cascade, where initiator caspases activate effector caspases.

Studies have demonstrated that treatment with berbamine leads to the activation of key caspases. Specifically, the activation of caspase-3 and caspase-9 is a recurrent finding in berbamine-induced apoptosis. nih.govnih.gov The cleavage of pro-caspase-3 into its active form is a central event, as caspase-3 is a primary executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.goviums.ac.ir The involvement of caspase-9 points to the activation of the intrinsic mitochondrial pathway. nih.gov Inhibition of caspase activity has been shown to block berbamine-induced apoptosis, confirming the caspase-dependent nature of this process. iums.ac.ir

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, often referred to as the "guardian of the genome." this compound has been shown to activate a p53-dependent apoptotic signaling pathway. nih.govnih.gov Upon treatment with berbamine, the protein levels of p53 increase significantly. nih.govnih.gov This upregulation of p53 is crucial for initiating the apoptotic cascade. nih.gov

The activation of p53 can trigger apoptosis by transcriptionally activating pro-apoptotic genes. scispace.com Research has shown that the apoptotic effect of berbamine is significantly diminished in cells with mutant or deficient p53, highlighting the central role of this protein in mediating the compound's cytotoxic effects. nih.govresearchgate.net This suggests that the p53 status of cancer cells could be a determinant of their sensitivity to berbamine. medicinacomplementar.com.br

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. This compound modulates this balance to favor cell death.

Treatment with berbamine results in a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, a critical step in apoptosis. frontiersin.org

Furthermore, berbamine has been found to downregulate the expression of Survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors. nih.govsemanticscholar.org Survivin functions by inhibiting the activity of caspases, particularly caspase-3 and -7. nih.govsemanticscholar.org By decreasing the levels of both Bcl-2 and Survivin, berbamine effectively removes two major barriers to apoptosis, thereby sensitizing cancer cells to programmed cell death. nih.gov

Table 1: Effect of this compound on Apoptotic Protein Expression
Protein TargetProtein Family/FunctionEffect of this compoundReference
p53Tumor SuppressorUpregulation/Activation nih.govnih.gov
BaxPro-apoptotic (Bcl-2 family)Upregulation nih.govnih.gov
Bcl-2Anti-apoptotic (Bcl-2 family)Downregulation nih.govnih.gov
SurvivinAnti-apoptotic (IAP family)Downregulation nih.govsemanticscholar.org

A key event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. This compound has been shown to trigger a decrease in the mitochondrial membrane potential, leading to the release of Cytochrome C from the mitochondria into the cytosol. nih.goviums.ac.irnih.gov

Once in the cytosol, Cytochrome C binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. nih.gov Studies confirm that following berbamine treatment, the release of Cytochrome C is accompanied by a significant upregulation in the activity of both caspase-9 and caspase-3, directly linking the mitochondrial events to the final execution phase of apoptosis. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, this compound exerts anti-proliferative effects by halting the progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Multiple studies have demonstrated that this compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines. nih.govmedicinacomplementar.com.br This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. The G0/G1 arrest induced by berbamine is associated with changes in the expression levels of key cell cycle regulatory proteins. medicinacomplementar.com.br Specifically, it has been shown to inhibit the expression of cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, CDK4, CDK6) that are essential for the G1/S transition. medicinacomplementar.com.brnih.gov Concurrently, berbamine increases the expression of CDK inhibitory proteins such as p21 and p27, which bind to and inactivate cyclin-CDK complexes, thus enforcing the G1 checkpoint. nih.gov This mechanism effectively blocks the proliferative capacity of cancer cells. nih.gov

Table 2: Summary of this compound's Mechanistic Actions
Cellular ProcessSpecific MechanismKey Molecular TargetsReference
Induction of ApoptosisCaspase-Dependent ActivationCaspase-3, Caspase-9 nih.gov
p53-Mediated Cascadep53 nih.govnih.gov
Regulation of Apoptotic ProteinsBax, Bcl-2, Survivin nih.govnih.gov
Mitochondrial PathwayCytochrome C nih.gov
Cell Cycle ArrestG0/G1 Phase ArrestCyclins, CDKs, p21, p27 nih.govmedicinacomplementar.com.brnih.gov
G2/M Phase Arrest

This compound has been shown to impede the progression of the cell cycle, specifically by inducing arrest at the G2/M phase in various cancer cells. researchgate.netresearchgate.net This interruption of the cell division process is a key mechanism behind its anti-proliferative effects. In human osteosarcoma Saos-2 cells, which lack functional p53, treatment with berbamine resulted in a significant accumulation of cells in the G2/M phase. researchgate.net The proportion of cells in this phase increased from 18.85% in control groups to 37.3% following treatment. researchgate.net Similarly, studies on MDA-MB-231 breast cancer cells revealed that this compound suppressed cell proliferation by inducing G2/M arrest. spandidos-publications.com A novel synthetic cyclizing-berberine, known as A35, also demonstrated a potent ability to induce G2/M phase arrest in a time-dependent manner, with the proportion of K562 cells in this phase reaching 73% after 24 hours of treatment. nih.gov This effect was found to be independent of p53 status. nih.govnih.gov The mechanism involves targeting topoisomerase2α (top2α), which is essential for cells to progress from the M phase into the next phase of the cell cycle. nih.govnih.gov

Modulation of Proliferation and Migration Pathways

This compound demonstrates significant inhibitory effects on the proliferation of a wide range of cancer cells. researchgate.netnih.gov Its action is often dose- and time-dependent. researchgate.netnih.gov For instance, in non-small cell lung cancer (NSCLC) A549 cells, this compound at concentrations between 60-200 µM effectively suppressed cell proliferation after a 48-hour treatment. researchgate.netnih.gov In highly-metastatic human breast cancer cell lines, including MDA-MB-231 and MDA-MB-435S, berbamine inhibited growth in a dose- and time-dependent manner. nih.gov Similar anti-proliferative activity has been observed in prostate cancer cells, where berbamine was found to inhibit cell growth and induce cell cycle arrest. nih.gov Studies on bladder cancer also confirm that berbamine inhibits cell viability, colony formation, and proliferation. nih.govsemanticscholar.org Furthermore, in liver cancer, berbamine and its derivative, bbd24, potently suppressed cancer cell proliferation and downregulated the self-renewal capabilities of liver cancer-initiating cells. miami.edu

Cancer TypeCell Line(s)Key FindingsSource
Non-Small Cell Lung CancerA549Dose- and time-dependent suppression of proliferation. researchgate.net researchgate.netnih.gov
Breast CancerMDA-MB-231, MDA-MB-435S, MCF-7Inhibited growth dose- and time-dependently. nih.gov nih.gov
Prostate CancerPC-3, DU145Inhibited cell growth and proliferation. nih.gov nih.gov
Bladder CancerNot specifiedInhibited cell viability, colony formation, and proliferation. nih.gov nih.govsemanticscholar.org
Liver CancerNot specifiedPotently suppressed liver cancer cell proliferation. miami.edu miami.edu

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. This compound has been shown to effectively suppress these processes. In highly-metastatic human breast cancer cells (MDA-MB-231), berbamine at concentrations of 10 μM and 20 μM significantly suppressed migration by 43.8% and 59.2%, respectively. nih.gov It also decreases the activation of pro-MMP-9 and pro-MMP-2, enzymes crucial for invasion. nih.gov In nasopharyngeal carcinoma CNE-1 cells, this compound effectively inhibited both cell migration and invasion, with the most significant suppression observed at a concentration of 10 µg/mL. semanticscholar.org Further studies on breast cancer cell lines MDA-MB-231 and MCF-7 confirmed that berbamine decreases migration in a dosage- and time-dependent manner. oncotarget.com After 36 hours of treatment, the reduction in migration for MDA-MB-231 cells ranged from 30% at low concentrations to 99% at higher concentrations. oncotarget.com The inhibitory effect on invasion is also linked to the downregulation of genes for matrix metalloproteinase-2 (MMP-2). spandidos-publications.com

Interference with Specific Molecular Targets and Signaling Cascades

In the context of chronic myeloid leukemia (CML), the Bcr-Abl oncoprotein is a critical driver of the disease. mdpi.com Berbamine has demonstrated the ability to target this key molecular driver. Research has shown that berbamine can override resistance to tyrosine kinase inhibitors (TKIs) like imatinib, even in leukemia cells containing the T315I mutation, which confers resistance to many standard therapies. researchgate.net A significant discovery revealed that berbamine directly binds to the protein tyrosine kinase domain of Bcr-Abl. nih.gov This binding not only inhibits the activity of both the standard Bcr-Abl and the T315I mutant form but also promotes their degradation through the autophagic lysosome pathway. nih.gov By inhibiting the Bcr-Abl oncoprotein, berbamine effectively blocks downstream signaling pathways that lead to malignant cell transformation, stimulation of mitogenic signaling, and suppression of apoptosis. mdpi.com

TargetCancer TypeMechanism of ActionSource
Bcr-Abl Tyrosine KinaseChronic Myeloid Leukemia (CML)Directly binds to the kinase domain, inhibiting activity of both wild-type and T315I mutant forms, and promoting its degradation. nih.gov researchgate.netnih.gov
NF-κB PathwayBladder, Prostate, Breast CancerSuppresses the pathway by decreasing the expression and phosphorylation of key components like P65 and P-IκBα. spandidos-publications.comnih.gov Often mediated by an increase in reactive oxygen species (ROS). nih.govnih.gov spandidos-publications.comnih.govnih.govnih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in proliferation, survival, and metastasis in cancer cells. semanticscholar.org Berbamine has been identified as a potent modulator of this pathway in various cancers. mdpi.com In bladder cancer cells, berbamine attenuates malignant activities by inhibiting the NF-κB pathway, as evidenced by the decreased expression of P65, P-P65, and P-IκBα. nih.govsemanticscholar.org Overexpression of P65 was shown to abrogate the anti-proliferative and anti-metastatic effects of berbamine, confirming that NF-κB is a key target. nih.gov The mechanism of NF-κB inhibition by berbamine is often linked to the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov In both bladder and prostate cancer cells, berbamine increases ROS levels, which in turn negatively regulates the NF-κB pathway. nih.govnih.gov Studies in breast cancer cells also show that berbamine suppresses NF-κB signaling, inhibiting downstream targets that control apoptosis and invasion. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38 MAPK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades involving ERK1/2, p38 MAPK, and JNK, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways in a cell-type-specific manner. In some cancer cells, such as gastric cancer MGC 803 cells, this compound has been observed to reduce the phosphorylation of p38 MAPK, ERK1/2, and JNK in a dose- and time-dependent manner, leading to an inactivation of these signaling pathways. nih.gov This inactivation is associated with decreased cell proliferation and tumorigenesis. nih.gov

Conversely, in other contexts, berbamine has been shown to activate certain MAPK pathways. For instance, in human colon cancer cells, it can induce autophagy and apoptosis via the MEK/ERK pathway. nih.gov In KB human oral cancer cells, berbamine-induced apoptosis is triggered by the expression of FasL through the activation of the p38 MAPK signaling pathway. researchgate.net Furthermore, berbamine has been found to induce the phosphorylation of the non-receptor tyrosine kinase Src, which in turn activates the p38-MAPK and EGFR-ERK transduction cascades. nih.gov The effect of berbamine on MAPK pathways is therefore highly context-dependent, influencing cellular outcomes differently depending on the specific cellular environment. nih.gov

Table 1: Effects of this compound on MAPK Pathway Components

Cell Line Pathway Component Effect of this compound Observed Outcome Reference
MGC 803 (Gastric Cancer) p-p38 MAPK Reduced Phosphorylation Inhibition of cell proliferation nih.gov
MGC 803 (Gastric Cancer) p-ERK1/2 Reduced Phosphorylation Inhibition of cell proliferation nih.gov
MGC 803 (Gastric Cancer) p-JNK Reduced Phosphorylation Inhibition of cell proliferation nih.gov
Colon Cancer Cells MEK/ERK Activation Induction of autophagy and apoptosis nih.gov
KB (Oral Cancer) p38 MAPK Activation Induction of FasL-mediated apoptosis researchgate.net
Hepatocellular Carcinoma Cells p38-MAPK, EGFR-ERK Activation - nih.gov
PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway in various cancer cell types. In laryngeal squamous cell carcinoma cells, berbamine reduces the protein levels of phosphorylated PI3K, AKT, and mTOR. nih.gov This inhibition dampens cancer cell migration and invasion while promoting apoptosis. nih.gov

In colon cancer cells, berbamine has been shown to down-regulate the PI3K/Akt/mTOR pathway, which contributes to the induction of autophagy and cell cycle arrest. nih.gov This effect can be initiated by the upregulation of PTEN, a negative regulator of the PI3K/Akt pathway. nih.gov Furthermore, a derivative of berbamine, 4-Chlorobenzoyl berbamine, has been found to inhibit the activation of AKT, leading to an increase in the FOXO3a-dependent upregulation of the pro-apoptotic protein Bim. nih.gov The inhibitory action of berbamine on the PI3K/Akt/mTOR pathway underscores its potential as a modulator of cancer cell fate. nih.govmdpi.com

Table 2: Impact of this compound on the PI3K/Akt/mTOR Pathway

Cell Line Pathway Component Effect of this compound Observed Outcome Reference
Laryngeal Squamous Cell Carcinoma p-PI3K Reduced Phosphorylation Inhibition of migration and invasion, promotion of apoptosis nih.gov
Laryngeal Squamous Cell Carcinoma p-AKT Reduced Phosphorylation Inhibition of migration and invasion, promotion of apoptosis nih.gov
Laryngeal Squamous Cell Carcinoma p-mTOR Reduced Phosphorylation Inhibition of migration and invasion, promotion of apoptosis nih.gov
SW480 (Colon Cancer) PI3K/Akt/mTOR Inhibition Induction of autophagy and cell cycle arrest nih.gov
U266 Cells AKT Inactivation Upregulation of pro-apoptotic Bim nih.gov
JAK/STAT Pathway Regulation, Including STAT3 and STAT4 Downregulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a pivotal role in cytokine signaling and cellular processes like proliferation and survival. This compound has been identified as an inhibitor of this pathway, with a particular focus on STAT3. Berbamine can physically interact with STAT3 and inhibit its activation. nih.gov In melanoma cells, a synthetic derivative of berbamine directly inhibits the auto-phosphorylation of JAK2, which subsequently blocks the constitutive activation of downstream STAT3 signaling. nih.gov This blockade leads to the downregulation of STAT3 target genes such as MCL-1 and Bcl-xL, which are involved in cell survival. nih.govresearchgate.net

In various cancer models, berbamine has been shown to reduce both basal and interleukin-6-dependent STAT3 activation. nih.gov While the effects on STAT3 are well-documented, specific research detailing the downregulation of STAT4 by this compound is less prevalent in the reviewed literature. The primary mechanism of action within the JAK/STAT pathway appears to be the inhibition of JAK2 autophosphorylation and the subsequent suppression of STAT3 signaling. nih.gov

Table 3: this compound's Regulation of the JAK/STAT Pathway

Cell Type/Model Pathway Component Effect of this compound Downstream Consequence Reference
Melanoma Cells JAK2 Inhibition of auto-phosphorylation Blockade of STAT3 signaling nih.gov
Melanoma Cells STAT3 Blockade of activation Downregulation of MCL-1 and Bcl-xL nih.govresearchgate.net
Pancreatic Cancer Cells STAT3 Inhibition of activation Synergistic apoptotic cell death with gefitinib nih.gov
Hepatocellular Carcinoma Cells STAT3 Reduced activation Synergistic effect with sorafenib (B1663141) nih.gov
AMPK/mTOR/ULK1 Pathway Inhibition

The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway is a central regulator of cellular energy homeostasis and autophagy. Research indicates that this compound can modulate this pathway to induce autophagy in certain cancer cells. In glioblastoma multiforme (GBM) cells, berbamine has been shown to have profound effects on the metabolic state, leading to high autophagy flux. nih.gov The molecular mechanism underlying this involves the inhibition of the AMPK/mTOR/ULK1 pathway. nih.gov This inhibition of mTOR by berbamine contributes to the induction of autophagy. nih.gov This finding suggests that berbamine's anticancer effects can be mediated through the modulation of cellular metabolic and autophagic processes.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to exert inhibitory effects on this pathway. In ovarian cancer cells, berbamine treatment has been demonstrated to inhibit Wnt/β-catenin signaling. nih.gov This inhibition is associated with a reduction in the protein level of β-catenin. nih.gov The suppression of this pathway by berbamine contributes to its anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation and invasion. nih.govmdpi.com The modulation of the Wnt/β-catenin pathway represents another mechanism through which berbamine exerts its pharmacological effects. mdpi.com

Hypoxia-Inducible Factor 1α (HIF-1α) Axis Modulation

Hypoxia-Inducible Factor 1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment that promotes angiogenesis and tumor progression. nih.gov this compound has been found to inhibit the expression of HIF-1α. Studies have shown that berbamine prevents the expression of HIF-1α in hypoxic cancer cells. This repression of HIF-1α is a critical step in the anti-angiogenic effects of berbamine. The mechanism behind this is not through the downregulation of HIF-1α mRNA but rather by destabilizing the HIF-1α protein, promoting its degradation via a proteasomal pathway. By modulating the HIF-1α axis, berbamine can interfere with tumor-induced angiogenesis.

Calcium Ion Channel Interference and Intracellular Calcium Homeostasis

Calcium ions (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular functions. This compound has been shown to interfere with calcium ion channels and modulate intracellular calcium homeostasis. In HeLa cells, berbamine was found to attenuate the increase in intracellular calcium concentration ([Ca2+]i) induced by various stimuli. This effect is attributed to its ability to inhibit the influx of extracellular Ca2+. Berbamine has been described as a blocker of Ca2+ channels, with effects similar to the calcium channel blocker verapamil. In isolated rat hepatocytes, berbamine inhibited Ca2+ release-activated Ca2+ currents (ICRAC), which can protect hepatocytes from calcium overload. However, in cardiomyocytes, low concentrations of berbamine were found to increase myocardial contractility by enhancing myofilament Ca2+ sensitivity, a mechanism independent of changes in intracellular Ca2+ transients. This indicates that berbamine's interaction with calcium signaling is complex and can vary between different cell types.

Downregulation of Cell Cycle Regulatory Proteins (Cyclins, CDKs)

This compound has been shown to exert its anti-proliferative effects by modulating the expression of key cell cycle regulatory proteins, specifically cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com By downregulating these proteins, berbamine can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govnih.gov

In renal cell carcinoma (RCC) cells, berbamine treatment leads to cell cycle arrest at the G0/G1 phase, which is associated with a significant decrease in the protein level of Cyclin D1. nih.govresearchgate.net Similarly, in colorectal cancer cells, berbamine induces G0/G1 phase arrest by downregulating cyclin-dependent kinase 4 (CDK4) while upregulating cyclin D1 (CCND1). mdpi.com Combination treatment of berbamine with other agents in glioblastoma stem-like cells also results in the downregulation of various cyclins and CDKs. mdpi.comnih.gov Studies on a related compound, berberine (B55584), have shown similar effects across various cancers, including the downregulation of CDK2, CDK4, and CDK6, leading to G1 arrest. nih.gov In human gastric carcinoma cells, berberine was found to decrease the expression of cyclin B and CDK1, contributing to G2/M arrest. nih.gov This disruption of the cyclin/CDK machinery is a crucial mechanism by which this compound inhibits the proliferation of cancer cells. nih.gov

Cancer TypeCell LineAffected ProteinsEffect on Cell CycleSource
Renal Cell Carcinoma786-O, OSRC-2↓ CyclinD1G0/G1 Arrest nih.gov
Colorectal CancerHCT 116↓ CDK4, ↑ CCND1G0/G1 Arrest mdpi.com
Glioblastoma (Stem-like cells)U87MG, C6↓ Cyclins, ↓ CDKsNot specified mdpi.comnih.gov
LeukemiaHL-60, WEHI-3↓ CDK1, ↓ Cyclin B1G2/M Arrest iiarjournals.org
Gastric CarcinomaSNU-5↓ Cyclin B, ↓ CDK1G2/M Arrest nih.gov

Impact on Tumor Microenvironment

This compound has demonstrated the ability to modulate the tumor microenvironment by enhancing the infiltration of cytotoxic CD8+ T cells. mdpi.com In a preclinical model using B16 melanoma, treatment with berbamine led to a significant increase in the presence of CD8+ T cells within the tumor tissues. mdpi.com This enhanced infiltration is critical, as CD8+ T cells are primary mediators of the anti-tumor immune response, responsible for recognizing and eliminating cancer cells. mdpi.com By increasing the recruitment and activation of these cytotoxic T cells, this compound helps to curtail tumor immune escape, where cancer cells would otherwise evade detection and destruction by the immune system. mdpi.com This suggests that berbamine not only has direct effects on tumor cells but also potentiates the body's own immune response against the cancer. mdpi.com

Numerous preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth across a variety of cancer types. In mouse models, berbamine treatment has been shown to inhibit the growth of melanoma, renal cell carcinoma, and liver cancer tumors. nih.govmdpi.commiami.edu For instance, in a B16 melanoma mouse model, intraperitoneal injections of berbamine suppressed tumor progression. mdpi.com Similarly, in nude mice bearing renal cell carcinoma xenografts, berbamine administration significantly reduced both tumor volume and weight without causing significant changes in body weight, indicating low systemic toxicity. nih.govnih.gov

The compound has also shown potent activity against glioblastoma stem-like cells in a chick embryo chorioallantoic membrane (CAM) model, where it potently inhibited tumor growth. mdpi.comnih.gov Furthermore, berbamine has been found to inhibit the in vivo tumorigenicity of liver cancer cells in NOD/SCID mice. ca.gov In non-small cell lung cancer, berberine hydrochloride suppressed the growth of A549 cells in a time- and dose-dependent manner. nih.gov These findings from various preclinical models underscore the potential of this compound as a broad-spectrum anti-tumor agent. nih.govresearchgate.net

Cancer TypePreclinical ModelKey FindingsSource
MelanomaC57BL/6 mice with B16 tumorsSuppressed melanoma tumor growth. mdpi.com
Renal Cell CarcinomaNude mice with 786-O xenograftsSignificantly reduced tumor volume and weight. nih.gov
GlioblastomaU87MG GSC-grafted chick embryo CAM modelPotently inhibited tumor growth. mdpi.comnih.gov
Liver CancerNOD/SCID miceInhibited in vivo tumorigenicity. ca.gov
Non-Small Cell Lung CancerA549 cellsSuppressed cell growth in a time- and dose-dependent manner. nih.gov

Mechanism of Multidrug Resistance Reversal

A significant aspect of berbamine's pharmacological profile is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govnih.gov The primary mechanism underlying this effect is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps. nih.govfrontierspartnerships.org These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy. nih.gov

Berbamine has been shown to increase the intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922) (Adriamycin) in resistant cells. nih.gov In human erythroleukemic K562/A02 cells, berbamine treatment led to a dose-dependent increase in the sensitivity to doxorubicin. nih.gov This was correlated with increased intracellular drug concentration and a decrease in P-gp expression at both the mRNA (mdr1) and protein levels. nih.gov Similarly, in breast cancer cells, berbamine reverses MDR by inhibiting the efflux function of P-gp and Multidrug Resistance Protein 1 (MRP1/ABCC1) and downregulating their expression. nih.gov By inhibiting these efflux pumps, berbamine effectively restores the sensitivity of resistant cancer cells to conventional chemotherapy agents. nih.govnih.gov

Cancer TypeCell LineChemotherapeutic AgentMechanism of MDR ReversalSource
Human ErythroleukemiaK562/A02Adriamycin (Doxorubicin)Increased intracellular drug concentration; Downregulated mdr1 mRNA and P-gp expression. nih.gov
Breast CancerMCF-7/DOXDoxorubicinInhibited P-gp and MRP1 function; Downregulated P-gp and MRP1 expression. nih.gov
Prostate CancerCabaR-DU145Cabazitaxel (B1684091)Inhibited ABCG2. nih.gov

Modulation of Cancer Stem-Like Cell Properties

This compound and its derivatives have demonstrated the ability to specifically target cancer stem-like cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and resistance. plos.orgnih.govuni-muenchen.de A key characteristic of CSCs is their ability to form three-dimensional, spherical colonies known as tumorspheres when cultured in non-adherent, serum-free conditions. news-medical.net

In studies on glioblastoma, a novel synthetic derivative of berbamine, BBMD3, effectively inhibited the viability of CSCs and destroyed the morphology of neurospheres (a type of tumorsphere) in a dose-dependent manner. plos.orgnih.gov This indicates a direct cytotoxic effect on the glioblastoma stem-like cell population. plos.orgnih.gov Similarly, in prostate cancer, berbamine was found to target prostate CSCs. nih.govuni-muenchen.de The combination of berbamine with arcyriaflavin A synergistically inhibited tumorsphere formation in glioblastoma stem-like cells derived from U87MG and C6 cell lines. mdpi.comnih.gov This inhibitory effect on tumorsphere formation suggests that berbamine can disrupt the self-renewal and proliferative capacity of cancer stem-like cells, which is a critical aspect of developing more effective and lasting cancer therapies. mdpi.comnih.gov

Downregulation of Stem Cell Markers (CD133, Integrin α6, ALDH1A1, Nanog, Sox2, Oct4)

This compound has been shown to exert significant effects on the expression of key stem cell markers in glioblastoma stem-like cells (GSCs). Co-treatment with berbamine and arcyriaflavin A, another natural compound, has demonstrated a marked reduction in the expression levels of several critical GSC markers. These include CD133, integrin α6, and aldehyde dehydrogenase 1A1 (ALDH1A1). Furthermore, the expression of the core pluripotency-regulating transcription factors, namely Nanog, Sox2, and Oct4, was also significantly diminished following this combined treatment. This downregulation of essential stem cell markers suggests a potential mechanism by which this compound may disrupt the self-renewal and tumorigenic capacity of cancer stem cells. researchgate.net

Stem Cell MarkerEffect of this compound TreatmentCellular Context
CD133 DownregulationGlioblastoma stem-like cells researchgate.net
Integrin α6 DownregulationGlioblastoma stem-like cells researchgate.net
ALDH1A1 DownregulationGlioblastoma stem-like cells researchgate.net
Nanog DownregulationGlioblastoma stem-like cells researchgate.net
Sox2 DownregulationGlioblastoma stem-like cells researchgate.net
Oct4 DownregulationGlioblastoma stem-like cells researchgate.net

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits notable anti-inflammatory and immunomodulatory properties through its influence on cytokine production and key inflammatory signaling pathways.

This compound has been demonstrated to significantly suppress the production of several pro-inflammatory cytokines. In a mouse model of peritonitis, administration of berbamine markedly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Further studies have shown its ability to decrease the production of TNF-α and interleukin-1β (IL-1β) in a mouse model of lipopolysaccharide (LPS)-induced endometritis. spandidos-publications.com In the context of breast cancer cells, this compound dose-dependently inhibited the secretion of interleukin-8 (IL-8). nih.govplos.org Additionally, research on intestinal epithelial barrier dysfunction has shown that berbamine can ameliorate the effects induced by interferon-gamma (IFN-γ) and TNF-α. nih.gov In a model of ulcerative colitis, berbamine treatment led to a significant decrease in the expression of pro-inflammatory and immune-related genes, including IFN-γ and TNF-α. mdpi.com

Pro-inflammatory CytokineEffect of this compoundExperimental Model
TNF-α ReductionMouse peritonitis model mdpi.com, Mouse endometritis model spandidos-publications.com, Ulcerative colitis model mdpi.com
IL-6 ReductionMouse peritonitis model mdpi.com
IL-1β ReductionMouse endometritis model spandidos-publications.com
IL-8 ReductionBreast cancer cells nih.govplos.org
IFN-γ Amelioration of induced effects / Reduction of gene expressionIntestinal epithelial cells nih.gov, Ulcerative colitis model mdpi.com

A crucial mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov Studies have shown that berbamine can block the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation. nih.gov This inhibitory effect on NF-κB has been observed in various cell types, including macrophages stimulated by LPS. mdpi.comnih.gov By suppressing NF-κB activation, this compound downregulates the expression of numerous NF-κB-regulated gene products that are involved in inflammatory responses. nih.gov This mechanism has also been implicated in its anti-inflammatory action in conditions such as oral lichen planus and bladder cancer. plos.orgmdpi.comnih.gov

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are centrally involved in inflammation. mdpi.comnih.gov Research has demonstrated that berbamine can significantly suppress the phosphorylation of key components of the MAPK pathways, including JNK and ERK1/2, in LPS-stimulated macrophages. mdpi.comnih.gov The modulation of MAPK pathways contributes to the anti-inflammatory effects of this compound by affecting downstream cellular processes. spandidos-publications.com In human lung carcinoma cells, this compound has been shown to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway. Furthermore, in hepatocellular carcinoma cells, berbamine has been found to induce the activation of p38-MAPK and ERK1/2 transduction cascades.

Regulation of Inflammatory Signaling Pathways

Activation of AMPKα-SIRT1-PGC-1α Signaling

Berbamine has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. This activation plays a crucial role in improving cognitive and muscular function. nih.gov Studies in aging models have demonstrated that berbamine treatment can significantly increase the protein expression of phosphorylated AMPK (p-AMPK), SIRT1, and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in skeletal muscle. nih.gov This signaling cascade is instrumental in regulating mitochondrial biogenesis and energy metabolism.

In the context of non-alcoholic fatty liver disease (NAFLD), berbamine administration has been found to enhance SIRT1 deacetylase activity, which in turn activates AMPK through liver kinase B1 (LKB1). nih.gov The activation of the SIRT1/LKB1/AMPK pathway helps to alleviate hepatic steatosis by preventing the elevation of downstream targets such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1). nih.gov

Table 1: Effect of Berbamine on AMPKα-SIRT1-PGC-1α Signaling Pathway Components

ProteinEffect of BerbamineObserved OutcomeReference
p-AMPKIncreased ExpressionEnhanced energy metabolism nih.gov
SIRT1Increased Expression and ActivityImproved mitochondrial function nih.govnih.gov
PGC-1αIncreased ExpressionStimulation of mitochondrial biogenesis nih.gov
Suppression of MKK4-SAPK/JNKc-JUN Pathway

Berbamine and its derivatives have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the cellular response to stress. mdpi.comresearchgate.net Specifically, a derivative of berbamine has been found to activate a JNK-c-Jun/AP-1 transduction cascade, leading to the induction of apoptosis in cancer cells. mdpi.comresearchgate.net This suggests an influence on the upstream kinases that regulate JNK, such as Mitogen-activated protein kinase kinase 4 (MKK4) and Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). Berbamine has been observed to significantly suppress the phosphorylation of JNK in lipopolysaccharide (LPS)-stimulated macrophages. karger.com This inhibitory action on the JNK pathway is a key mechanism underlying its anti-inflammatory effects. karger.comnih.govresearchgate.net

TLR4 Signaling Pathway Modulation

This compound demonstrates the ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes bacterial lipopolysaccharide and triggers inflammatory responses. nih.gov Studies have shown that berberine, a related compound, can ameliorate inflammation by modulating the TLR4/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov It has been reported that berberine has an inhibitory effect on TLRs, specifically TLR4, in the context of inflammation. researchgate.net By regulating the TLR4 pathway, berbamine can control inflammatory responses. nih.gov

Antioxidant Effects and Reduction of Oxidative Stress

This compound exhibits significant antioxidant properties and plays a role in the reduction of oxidative stress. healthline.com It has been shown to have potent antioxidant and anti-inflammatory effects in various studies. healthline.com The compound can decrease the levels of reactive oxygen species (ROS) in both serum and skeletal muscle. nih.gov

The antioxidant mechanism of berberine, a structurally related alkaloid, involves several actions. It enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Furthermore, berberine exhibits direct free radical scavenging activity and can chelate transition metal ions like iron and copper, which are involved in the generation of free radicals. nih.gov In studies on ethanol-induced memory impairment, berberine treatment was found to lower oxidative stress. researchgate.net

Table 2: Research Findings on the Antioxidant Effects of Berbamine and Related Compounds

Study FocusKey FindingsReference
Aging-related cognitive and muscular declineBerbamine decreased ROS levels in serum and skeletal muscle. nih.gov
General antioxidant mechanismsBerberine enhances endogenous antioxidant enzymes (SOD, CAT, GPx), scavenges free radicals, and chelates metal ions. nih.gov
Ethanol-induced oxidative stressBerberine treatment lowered oxidative stress. researchgate.net

Inhibition of COX-2 Expression and Prostaglandin (B15479496) E2 (PGE2) Production

Berbamine and its related compounds have demonstrated the ability to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent production of Prostaglandin E2 (PGE2), both of which are key mediators of inflammation. nih.govnih.gov Berberine has been shown to effectively inhibit COX-2 transcriptional activity in colon cancer cells in a dose- and time-dependent manner. nih.gov This inhibition of COX-2 leads to a reduction in PGE2 production. nih.gov In oral cancer cell lines, berberine treatment reduced PGE2 production by decreasing the amount of COX-2 protein, without affecting the enzyme's activity directly. nih.gov

Modulation of Immune Cell Function

This compound modulates the function of various immune cells, playing a significant role in the regulation of inflammatory responses.

Berbamine has been shown to significantly inhibit the activation of macrophages and the exudation of neutrophils. karger.comnih.gov In in-vitro studies, berbamine significantly inhibited the expression of inflammatory factors by LPS-stimulated macrophages and suppressed the activation and superoxide release of fMLP-stimulated neutrophils. karger.com Furthermore, berberine has been found to inhibit NLRP3 inflammasome activation, which in turn shifts macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This modulation of macrophage polarization contributes to its anti-inflammatory effects. nih.gov

Effects on T-helper Cells and Cytokine Networks

This compound has been shown to exert immunomodulatory effects by influencing the differentiation and function of T-helper (Th) cells and their associated cytokine networks. The balance between different Th cell subsets, such as Th1 and Th2 cells, is crucial for an appropriate immune response. An imbalance can lead to various pathological conditions, including autoimmune diseases and chronic inflammation.

Studies have demonstrated that this compound can directly suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells nih.gov. This suppression is associated with a reduction in the secretion of their signature cytokines, such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) nih.gov. The mechanistic basis for this inhibition involves the downregulation of key transcription factors. Specifically, this compound can decrease the phosphorylation of STAT3 and the expression of the RORγt transcription factor, which are critical for Th17 cell differentiation. Similarly, it can down-regulate the phosphorylation of STAT4 and STAT1, as well as the expression of T-bet, a key transcription factor for Th1 cell differentiation nih.gov.

Furthermore, this compound has been found to protect against cytokine-induced inflammation through multiple pathways in undifferentiated C2C12 myoblast cells nih.gov. This anti-inflammatory effect is mediated through the activation of the AMPKα-SIRT-1-PGC-1α pathway and the inhibition of the MKK4-SAPK/JNK-c-JUN pathway nih.gov. By modulating these signaling pathways, this compound can ameliorate the inflammatory response induced by cytokines.

Phenotypic Conversion of Macrophages (M1 to M2)

This compound plays a significant role in modulating macrophage polarization, a process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Research has shown that this compound can promote the conversion of macrophages from the M1 to the M2 phenotype, thereby contributing to its anti-inflammatory and tissue-reparative effects nih.govresearchgate.net.

In the context of ulcerative colitis, studies have revealed that this compound treatment leads to the suppression of M1 macrophages and the promotion of M2 macrophages in the colon nih.govnih.gov. This shift in macrophage polarization is strongly correlated with the alleviation of inflammation. The underlying mechanism involves the activation of the IL-4-STAT6 signaling pathway, which is crucial for M2 macrophage polarization nih.govnih.gov. By enhancing the phosphorylation of STAT6, this compound induces the expression of M2-specific markers while decreasing the expression of M1-specific markers nih.gov.

The table below summarizes the effects of this compound on macrophage polarization markers.

Marker TypeMarkerEffect of this compoundReference
M1 Marker iNOSDecreased Expression researchgate.net
M1 Marker CD86Decreased Expression
M2 Marker CD206Increased Expression researchgate.net
M2 Marker Arg-1Increased Expression

Restoration of Th1/Th2 Balance

A critical aspect of the immunomodulatory properties of this compound is its ability to restore the balance between Th1 and Th2 immune responses. An imbalance, often characterized by a dominance of either Th1 or Th2 cells, is implicated in the pathogenesis of various immune-mediated diseases metagenics.co.uk.

Research has demonstrated that berbamine can down-regulate the ratio of Th1 (IL-2) to Th2 (IL-4) cytokine gene expression in mouse primary splenocytes nih.gov. This suggests that this compound may possess anti-inflammatory potential by shifting the Th1/Th2 balance toward a Th2-polarized response nih.gov. This shift can be beneficial in conditions where a Th1-dominant response contributes to the pathology. By promoting a Th2 response, this compound can help to mitigate excessive inflammation and restore immune homeostasis.

Antimicrobial and Antiviral Mechanisms

Bacteriostatic and Bactericidal Actions

This compound has demonstrated significant inhibitory effects against the growth of Staphylococcus aureus, a common and often drug-resistant pathogen. Studies have shown that this compound exhibits both bacteriostatic and bactericidal activities against this bacterium nih.govnih.gov.

The minimum inhibitory concentration (MIC) of berberine hydrochloride against S. aureus has been determined to be 51 μg/ml nih.gov. At this concentration, it effectively inhibits the growth of the bacteria. The antibacterial mechanism of this compound is multifaceted. It has been shown to disrupt the proton motive force of the bacterial cell membrane, particularly in alkaline conditions, leading to increased membrane permeability and cell death nih.gov. Furthermore, metabolomic studies have revealed that berberine hydrochloride exposure leads to a global inhibition of metabolic pathways in S. aureus, including amino acid, carbon, and energy metabolism nih.gov. It also reduces the antioxidant capacity of the bacteria, making them more susceptible to oxidative stress nih.gov.

The following table summarizes the key findings on the inhibition of Staphylococcus aureus growth by this compound.

ParameterFindingReference
Minimum Inhibitory Concentration (MIC) 51 μg/ml nih.gov
Mechanism of Action Disruption of proton motive force nih.gov
Metabolic Impact Global inhibition of metabolic pathways nih.gov
Effect on Antioxidant Capacity Reduction of antioxidant capacity nih.gov

This compound has also been shown to be effective against Streptococcus suis, a significant pathogen in pigs that can also cause infections in humans. Research indicates that berbamine has a good bacteriostatic effect on S. suis, with a minimum inhibitory concentration (MIC) of 0.19 mM nih.gov.

The mechanism of action of berbamine against S. suis meningitis involves the regulation of inflammatory responses and oxidative stress nih.govnih.gov. Network pharmacology studies have identified that berbamine targets multiple pathways, including the interleukin-17 (IL-17), phosphoinositide 3-kinase (PI3K)-Akt, TLR, tumor necrosis factor (TNF), and mitogen-activated protein kinase (MAPK) signaling pathways nih.govnih.gov. By modulating these pathways, this compound can mitigate the pathological effects of S. suis infection.

Reduction of Intracellular Fluconazole (B54011) Efflux in Resistant Fungi

This compound has been identified as a compound capable of reversing azole resistance in fungi by modulating the activity of drug efflux pumps. In fluconazole-resistant Candida albicans, the combination of this compound with fluconazole leads to a significant reduction in the efflux of the azole drug. nih.gov This effect is attributed to the downregulation of the CDR1 gene, which encodes a key ATP-binding cassette (ABC) transporter responsible for pumping fluconazole out of the fungal cell. nih.govmdpi.com While fluconazole treatment alone can induce high transcription levels of CDR1 in resistant strains, the addition of this compound suppresses this upregulation. nih.gov

Similarly, in Aspergillus fumigatus, this compound enhances azole sensitivity by primarily inhibiting the Cdr1B-mediated efflux pump. semanticscholar.orgresearchgate.net The inhibition of these efflux pumps leads to an increased intracellular concentration of fluconazole, thereby restoring its antifungal efficacy. The reduction of drug efflux has been experimentally confirmed using assays such as the Rhodamine 6G exocytosis assay, which shows a significant decrease in efflux activity in the presence of this compound. semanticscholar.orgresearchgate.net

Antifungal Activity

Synergistic Effects with Azoles against Candida albicans and Aspergillus fumigatus

This compound demonstrates a potent synergistic effect when combined with azole antifungal agents against resistant strains of both Candida albicans and Aspergillus fumigatus. While this compound alone may show no significant antifungal activity, its combination with azoles like fluconazole or posaconazole leads to a substantial increase in fungal susceptibility. semanticscholar.orgresearchgate.netfrontiersin.org

In studies with fluconazole-resistant C. albicans, the addition of this compound resulted in a remarkable 32- to 512-fold reduction in the minimum inhibitory concentrations (MIC) of fluconazole. mdpi.comfrontiersin.org This synergistic interaction effectively reverses the resistance phenotype and restores the clinical utility of fluconazole against these challenging isolates. frontiersin.org

A similar synergistic relationship has been observed with Aspergillus fumigatus. In one study, the combination of this compound and posaconazole showed synergy against 95.7% of the 66 tested strains. semanticscholar.orgresearchgate.net This effect was less pronounced with itraconazole, where synergy was seen in only 4.3% of strains, and no synergy was observed with voriconazole. semanticscholar.orgresearchgate.net The mechanism underlying this synergy is primarily the inhibition of efflux pumps, which is often coupled with an increase in reactive oxygen species (ROS) levels and disruption of fungal metabolism. semanticscholar.orgresearchgate.net

Table 1: Synergistic Effects of this compound with Azoles
Fungal SpeciesAzole AgentObserved Synergistic EffectPrimary Mechanism
Candida albicans (Fluconazole-resistant)Fluconazole32- to 512-fold reduction in Fluconazole MIC mdpi.comfrontiersin.orgDownregulation of CDR1 efflux pump gene frontiersin.org
Aspergillus fumigatusPosaconazoleSynergy observed in 95.7% of strains semanticscholar.orgresearchgate.netInhibition of Cdr1B-mediated efflux pump, increased ROS levels semanticscholar.orgresearchgate.net
Aspergillus fumigatusItraconazoleSynergy observed in 4.3% of strains semanticscholar.orgresearchgate.netNot specified
Aspergillus fumigatusVoriconazoleNo synergy observed semanticscholar.orgresearchgate.netNot applicable
Inhibition of Yeast Adhesion, Hyphae Transformation, and Biofilm Formation

This compound, particularly in combination with fluconazole, has been shown to inhibit key virulence factors in Candida albicans, including adhesion, the morphological transition from yeast to hyphae, and the formation of biofilms. frontiersin.org These processes are critical for the pathogenicity of C. albicans and its ability to cause infections.

The inhibitory mechanism involves the downregulation of several hyphal-specific genes. nih.gov Studies have demonstrated that this compound, alone or with fluconazole, significantly reduces the expression of genes such as ALS3 (Agglutinin-Like Sequence 3), HWP1 (Hyphal Wall Protein 1), and ECE1 (Extent of Cell Elongation 1). frontiersin.orgnih.govnih.gov These genes play crucial roles in adhesion to host cells, hyphal development, and biofilm integrity. By suppressing the expression of these genes, this compound effectively retards the morphological transformation of C. albicans, which in turn inhibits the formation and structural integrity of biofilms. nih.govresearchgate.net This disruption of biofilm formation is a key aspect of its antifungal activity, as biofilms are notoriously resistant to conventional antifungal therapies. nih.govresearchgate.net

Antiviral Activity

Inhibition of SARS-CoV-2 Infection

This compound has emerged as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.govdntb.gov.uanih.gov It effectively inhibits viral infection in various cell lines and shows activity against different SARS-CoV-2 variants, including Omicron subvariants BA.2 and BA.5. nih.govtandfonline.comtandfonline.com The antiviral action of this compound is multifaceted, primarily targeting the early stages of the viral life cycle, specifically viral entry into the host cell. nih.govnih.gov

Beyond direct viral entry inhibition, this compound also modulates host cell pathways that the virus exploits for its replication. It has been identified as an autophagy-blocking therapeutic. tandfonline.comtandfonline.com By interfering with the host autophagy machinery through a BNIP3-dependent mechanism, berbamine dihydrochloride robustly prevents SARS-CoV-2 acquisition by human intestinal epithelial cells. tandfonline.comtandfonline.com This host-directed therapeutic approach presents a lower likelihood of the development of drug resistance. tandfonline.com

Table 2: Antiviral Activity of this compound against SARS-CoV-2
VirusCell LinesObserved EffectMechanism of Action
SARS-CoV-2 (including Omicron variants)Vero E6, Caco2, human intestinal epithelial cellsPotent inhibition of viral infection nih.govtandfonline.comtandfonline.comInhibition of viral entry, blocking S protein-mediated membrane fusion, autophagy blockade nih.govnih.govtandfonline.comtandfonline.com
Blocking S Protein-Mediated Membrane Fusion (SARS-CoV-2)

A key mechanism of this compound's antiviral activity against SARS-CoV-2 is its ability to block the fusion of the viral and host cell membranes, a critical step mediated by the viral spike (S) protein. nih.govdntb.gov.uaplos.org This process is essential for the virus to release its genetic material into the host cell and initiate infection. This compound and other bis-benzylisoquinoline alkaloids have been shown to potently inhibit this S-mediated cell-cell fusion. nih.govnih.gov

Molecular docking studies have provided insight into this inhibitory action, suggesting that this compound can bind directly to the post-fusion core of the SARS-CoV-2 S2 subunit. nih.govnih.gov The S2 subunit is a highly conserved region of the spike protein that plays a pivotal role in the membrane fusion process. By binding to this critical component, this compound likely stabilizes the S protein in a post-fusion conformation or otherwise prevents the conformational changes necessary for membrane fusion, thus effectively halting viral entry at this stage. nih.gov

Targeting Viral Replication and Release Stages (Pseudorabies Virus)

This compound has demonstrated antiviral activity against the Pseudorabies Virus (PRV) by intervening in the later stages of the viral life cycle. Preliminary investigations have shown that this bisbenzylisoquinoline alkaloid impedes the proliferation of PRV by specifically targeting the replication and release stages. researchgate.net This inhibitory action disrupts the normal propagation of the virus, thereby limiting the spread of the infection.

Interaction with Viral Proteins (e.g., UL50 protein of PRV, HSV-1, FHV-1, BoHV-1)

The antiviral mechanism of this compound extends to its interaction with specific viral proteins. Molecular docking studies have indicated that berbamine targets the UL50 protein of the Pseudorabies Virus (PRV). researchgate.net The UL50 protein is a dUTPase that is conserved among alphaherpesviruses and plays a role in viral DNA replication and repair. The targeting of this protein is not limited to PRV; the same molecular docking studies suggest that berbamine also interacts with the UL50 protein homologs in other alphaherpesviruses, including Herpes Simplex Virus 1 (HSV-1), Feline Herpesvirus 1 (FHV-1), and Bovine Herpesvirus 1 (BoHV-1). researchgate.net This suggests a broader potential for this compound as an antiviral agent against this family of viruses.

Inhibition of Japanese Encephalitis Virus Entry by Blocking Endolysosomal Trafficking

This compound has been found to inhibit the entry of the Japanese Encephalitis Virus (JEV) into host cells through a mechanism involving the disruption of endolysosomal trafficking. nih.govfrontiersin.orgtandfonline.com Research has identified the low-density lipoprotein receptor (LDLR) as a host factor required for JEV entry. nih.govtandfonline.com this compound compromises the endolysosomal trafficking of LDLR by blocking TRPMLs, which are Ca2+ permeable non-selective cation channels located in endosomes and lysosomes. nih.govfrontiersin.orgtandfonline.com This blockage leads to a significant decrease in the level of LDLR at the plasma membrane, as the receptor is increasingly secreted via extracellular vesicles. nih.govtandfonline.com The reduced presence of LDLR on the cell surface renders the cells resistant to JEV infection, as the virus is unable to effectively enter. nih.govfrontiersin.orgtandfonline.com

Neuroprotective and Anti-Neuroinflammatory Mechanisms

This compound exhibits promising neuroprotective and anti-neuroinflammatory properties, as demonstrated in various preclinical models of neurological disorders.

Inhibition of Amyloid β Aggregation and Associated Cytotoxicity

In the context of Alzheimer's disease, this compound has been shown to effectively inhibit the aggregation of amyloid β (Aβ) peptides and reduce their associated cytotoxicity. mdpi.comnih.gov Studies utilizing methods such as Thioflavin T kinetics, circular dichroism spectroscopy, and atomic force microscopy have confirmed the ability of this compound to hinder the formation of Aβ aggregates. mdpi.comnih.gov Furthermore, surface plasmon resonance and molecular docking analyses have revealed that this compound can bind to Aβ fibrils, thereby obstructing the aggregation process. mdpi.comnih.gov By interfering with Aβ aggregation, this compound also mitigates the cytotoxic effects of these protein aggregates on neuronal cells, as demonstrated by MTT assays. mdpi.comnih.gov

Reduction of Neuroinflammation and Oxidative Stress in CNS Models

Bisbenzylisoquinoline alkaloids, including berbamine, are recognized for their neuroprotective and anti-inflammatory effects. frontiersin.org In a study on Alzheimer's disease model mice, this compound demonstrated significant anti-inflammatory and neuroprotective functions. frontiersin.org The compound was found to inhibit the expression of calpain, a Ca2+-dependent proteolytic enzyme, which can be activated during neuroinflammatory processes. frontiersin.org Additionally, this compound increased the expression of Selenoprotein K (SelK), a selenoprotein primarily expressed in immune cells, which may contribute to the clearance of Aβ and Tau protein in brain tissues by enhancing the phagocytic activity of microglial cells and macrophages. frontiersin.org

Another study investigating the effects of this compound on a rat model of methamphetamine-induced cognitive dysfunction observed a significant reduction in the expression of Glial Fibrillary Acidic Protein (GFAP). GFAP is a marker for astrocyte reactivity, a hallmark of neuroinflammation. The administration of this compound led to a decrease in GFAP expression, suggesting a reduction in astrocyte activation and neuroinflammation.

Restoration of Neuronal Damage and Cognitive Impairment

This compound has demonstrated the potential to restore neuronal damage and improve cognitive function in preclinical models. In studies involving Alzheimer's disease model mice, administration of this compound for 40 days significantly improved learning and memory abilities, as assessed by the Morris water maze experiment. frontiersin.org Histological analysis of the brain tissues from these mice revealed that this compound could alleviate the lesions of pyramidal cells in the hippocampus and reduce the formation of neurofibrillary tangles. frontiersin.org

Furthermore, in a rat model of methamphetamine-induced cognitive dysfunction, treatment with this compound resulted in improved performance in the Morris water maze, indicating an enhancement of spatial learning and memory. This functional recovery was accompanied by a reduction in markers of neuronal damage and neuroinflammation.

Modulation of Calcium Mobilization in Lymphocytes

This compound has been shown to influence intracellular calcium levels, a critical aspect of cellular signaling. patsnap.com Studies have demonstrated its ability to interfere with calcium ion channels, thereby modulating intracellular calcium concentrations. patsnap.com This modulation can impact various cellular processes. Research on naïive CD4+ T cells indicates that pre-treatment with this compound can affect intracellular calcium mobilization upon activation. nih.gov Specifically, it has been observed to influence the peak value of intracellular Ca2+ concentration in stimulated lymphocytes. nih.gov

Metabolic Regulation Mechanisms

This compound has demonstrated significant effects on metabolic processes, particularly in the regulation of glucose and lipids. spandidos-publications.comnih.gov Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and proteins that govern energy homeostasis.

This compound is recognized for its ability to regulate both glucose and lipid metabolism. spandidos-publications.comnih.gov It has been shown to reduce blood glucose levels and improve glucose tolerance. nih.gov Concurrently, it aids in regulating lipid levels by lowering total cholesterol and triglycerides. spandidos-publications.comclevelandclinic.org Clinical observations have noted improvements in blood glucose and lipid profiles in individuals with metabolic syndrome following the administration of berbamine. spandidos-publications.com The compound's influence extends to hepatic lipid metabolism, where it can inhibit the production of lipids and reduce their accumulation. nih.govnih.gov

Table 1: Effects of this compound on Glucose and Lipid Metabolism

ParameterEffect of this compound
Blood GlucoseReduction nih.gov
Glucose ToleranceImprovement nih.gov
Total CholesterolReduction spandidos-publications.com
TriglyceridesReduction spandidos-publications.com
Hepatic Lipid ProductionInhibition nih.govnih.gov

A key aspect of this compound's metabolic activity is its capacity to improve insulin resistance. nih.govdiabetesjournals.org It enhances the body's sensitivity to insulin, a crucial hormone for glucose regulation. nih.govosu.edu The underlying mechanism involves the activation of the insulin signaling pathway. nih.gov this compound has been observed to increase the phosphorylation of Akt, a key protein in this pathway, which in turn stimulates glucose uptake by cells. nih.gov By improving the function of insulin β cells and promoting insulin secretion, it helps to alleviate insulin resistance. nih.gov

This compound has been shown to influence the expression and activity of glucose transporter proteins, which are essential for transporting glucose into cells. While some research indicates it may not alter the expression of glucose transporter 4 (GLUT4), it has been found to increase the translocation of GLUT4 to the cell membrane. nih.gov Additionally, studies suggest that berbamine can acutely activate the transport activity of glucose transporter 1 (GLUT1). nih.govcalvin.edu It has also been observed to decrease the localization of GLUT2 in the brush border membrane of intestinal epithelial cells, which can reduce intestinal glucose absorption. mdpi.com

Table 2: Impact of this compound on Glucose Transporter Proteins

Glucose TransporterEffect of this compound
GLUT1Acutely activates transport activity nih.govcalvin.edu
GLUT2Decreases localization in intestinal epithelial cells mdpi.com
GLUT4Increases translocation to the cell membrane nih.gov

A primary mechanism through which this compound exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK is a critical enzyme that acts as a "metabolic master switch," regulating energy balance within cells. unioncountync.gov this compound has been shown to increase AMPK activity in various cell types, including adipocytes and myotubes. nih.gov The activation of AMPK by berbamine is thought to be a key factor in its beneficial effects on diabetes and obesity. nih.gov This activation leads to a cascade of downstream effects, including the downregulation of genes involved in fat production (lipogenesis) and the upregulation of genes involved in energy expenditure. nih.gov

This compound has been found to activate Sirtuin 1 (SIRT1) proteins, which are involved in regulating various cellular processes, including metabolism and inflammation. diabetesjournals.org Studies have shown that berbamine can augment the activity of SIRT1. diabetesjournals.org The activation of the AMPKα-SIRT1-PGC-1α pathway is considered one of the mechanisms through which berbamine improves insulin sensitivity and ameliorates inflammation. diabetesjournals.org In the context of insulin resistance, berbamine has been shown to suppress sarcopenia-related insulin resistance through a SIRT1-mediated pathway. nih.gov Furthermore, it has been demonstrated that berbamine can regulate the miR-204/SIRT1 signaling pathway to prevent β-cell dysfunction and potentiate insulin secretion. nih.gov

Upregulation of Low-Density Lipoprotein (LDL) Receptors

This compound enhances the clearance of plasma LDL cholesterol (LDL-c) through the upregulation of the LDL receptor (LDLR). This mechanism is distinct from that of statins, which work by inhibiting cholesterol biosynthesis nih.govgenechem.com.cn. The primary mechanism involves a post-transcriptional stabilization of the LDLR messenger RNA (mRNA) genechem.com.cnresearchgate.net. By increasing the stability of the LDLR mRNA, this compound leads to greater protein expression and an increased number of LDL receptors on the surface of liver cells genechem.com.cn.

This stabilization is mediated through specific signaling pathways. The activation of the extracellular-signal-regulated kinase (ERK) pathway has been identified as a key component in this process nih.govfrontiersin.org. Furthermore, this compound influences the proprotein convertase subtilisin/kexin type 9 (PCSK9) system. PCSK9 promotes the degradation of the LDL receptor; by suppressing PCSK9 expression, this compound leads to higher levels of available LDL receptors to clear circulating LDL-c nih.govfrontiersin.org. This suppression is achieved by inhibiting the expression of transcription factors that control PCSK9 synthesis, such as hepatocyte nuclear factor 1α (HNF1α) and sterol regulatory element-binding protein 2 (SREBP2) frontiersin.org.

Table 1: Mechanisms of this compound in LDL Receptor Upregulation
Target/PathwayMechanism of ActionOutcomeReferences
LDLR mRNAIncreases stability post-transcriptionally.Enhanced LDLR protein expression and function. nih.govgenechem.com.cnresearchgate.net
ERK PathwayActivates the signaling cascade.Contributes to the stabilization of LDLR mRNA. nih.govfrontiersin.org
PCSK9Suppresses expression and activity.Reduces the degradation of LDL receptors. nih.govfrontiersin.org
HNF1α & SREBP2Inhibits expression of these transcription factors.Decreased transcription of the PCSK9 gene. frontiersin.org

Interference with Cholesterol Absorption and Excretion

This compound contributes to lowering cholesterol by modulating its absorption in the intestines and promoting its excretion nih.govrestorativemedicine.org. It has been shown to inhibit intestinal cholesterol absorption, a key process in maintaining cholesterol homeostasis nih.govmednews.care. One of the underlying mechanisms is the inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol within enterocytes, which is a necessary step for its absorption nih.gov.

In addition to limiting absorption, this compound facilitates the removal of cholesterol from the body. Research indicates that it enhances the excretion of cholesterol from the liver into the bile, which is subsequently eliminated through feces nih.gov. This process is supported by its ability to alter the profile of bile acids, further contributing to cholesterol catabolism and excretion nih.govnih.gov.

Table 2: Effects of this compound on Cholesterol Transport
ProcessMechanism of ActionOutcomeReferences
Intestinal Cholesterol AbsorptionInhibits cholesterol esterification in enterocytes.Reduced uptake of dietary cholesterol. nih.gov
Cholesterol ExcretionPromotes secretion of cholesterol from the liver into bile.Increased elimination of cholesterol in feces. nih.gov
Bile Acid MetabolismAlters the profile of bile acids.Enhanced cholesterol catabolism and excretion. nih.govnih.gov

Anti-Fibrotic Mechanisms

Attenuation of Fibrosis through Diverse Pathways (e.g., TGF-β/Smad, Nrf2, PPAR-γ, Notch/snail axis)

This compound exerts anti-fibrotic effects by modulating multiple key signaling pathways involved in the pathogenesis of fibrosis nih.govnih.govresearchgate.net.

TGF-β/Smad Pathway : The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis nih.govfrontiersin.org. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of Smad2 and Smad3, which are key downstream mediators nih.gov. Concurrently, it enhances the expression of Smad7, an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling cascade nih.govfrontiersin.org.

Nrf2 Pathway : Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes nih.govmdpi.com. In the context of fibrosis, this compound can activate the Nrf2 signaling pathway nih.govmdpi.com. This activation helps to counteract the oxidative stress that drives fibrotic processes nih.govfrontiersin.org.

PPAR-γ Pathway : Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-fibrotic properties. This compound functions as a PPAR-γ agonist nih.govnih.gov. By activating PPAR-γ, it can inhibit the activation of fibroblasts and stellate cells, which are critical events in the development of organ fibrosis nih.govnih.gov.

Notch/Snail Axis : The Notch signaling pathway and its downstream effector, Snail, are implicated in the epithelial-to-mesenchymal transition (EMT), a process that contributes to fibrosis nih.govresearchgate.net. Studies have demonstrated that this compound can inhibit the Notch/Snail signaling axis, thereby suppressing EMT and attenuating renal interstitial fibrosis nih.govresearchgate.net.

Table 3: Modulation of Anti-Fibrotic Pathways by this compound
Signaling PathwayEffect of this compoundMolecular MechanismReferences
TGF-β/SmadInhibitionDecreases phosphorylation of Smad2/3; increases expression of inhibitory Smad7. nih.govnih.gov
Nrf2ActivationInduces expression of downstream antioxidant and detoxification enzymes. nih.govmdpi.com
PPAR-γActivationActs as a direct agonist, up-regulating transcriptional activity. nih.govnih.govnih.gov
Notch/Snail AxisInhibitionDownregulates the expression of Notch and Snail1. nih.govresearchgate.net

Reduction of Oxidative Stress and Inflammation in Fibrotic Conditions

The progression of fibrosis is closely linked to chronic inflammation and persistent oxidative stress worldscientific.commdpi.com. This compound mitigates fibrosis by targeting both of these processes nih.govfrontiersin.org. It acts as an effective antioxidant and free radical scavenger, preventing the formation of reactive oxygen species (ROS) mdpi.com. Studies show that it can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) nih.govmdpi.com.

In addition to its antioxidant effects, this compound demonstrates significant anti-inflammatory properties relevant to fibrotic conditions. It has been found to reduce the expression of pro-inflammatory and pro-fibrotic cytokines, including TGF-β1, connective tissue growth factor (CTGF), intracellular adhesion molecule-1 (ICAM-1), and interleukin-1β (IL-1β) frontiersin.orgnih.gov. This reduction in inflammatory mediators helps to dampen the chronic inflammatory response that perpetuates tissue injury and fibrosis nih.govresearchgate.net.

Table 4: Effects on Oxidative Stress and Inflammation in Fibrosis
ProcessSpecific EffectOutcomeReferences
Oxidative StressDecreases levels of ROS and MDA.Reduced cellular damage from lipid peroxidation. nih.govmdpi.com
Increases activity of SOD.Enhanced endogenous antioxidant defense. nih.govmdpi.com
InflammationReduces expression of pro-inflammatory cytokines (TGF-β1, CTGF, IL-1β).Suppression of the inflammatory cascade driving fibrosis. frontiersin.orgnih.gov
Reduces expression of adhesion molecules (ICAM-1).Decreased immune cell infiltration into tissue. frontiersin.orgnih.gov

Synergistic Interactions of Berbamine Hydrochloride with Other Therapeutic Agents

Enhancement of Chemotherapeutic Drug Efficacy

Research has consistently shown that berbamine (B205283) hydrochloride can potentiate the anticancer effects of several standard chemotherapeutic agents. This synergy is a critical area of study, as it holds the promise of increasing therapeutic efficacy while potentially allowing for lower, less toxic doses of conventional drugs.

Combined Effects with Paclitaxel (B517696), Gemcitabine (B846), Dexamethasone (B1670325), Doxorubicin (B1662922), Cisplatin (B142131), and Celecoxib (B62257)

The combination of berbamine hydrochloride with a range of chemotherapeutic drugs has been investigated in various cancer models, revealing significant synergistic effects.

Paclitaxel: In glioma cells, combining berbamine with paclitaxel has been shown to synergistically enhance cytotoxicity. nih.govnih.gov This effect is attributed to the induction of intracellular reactive oxygen species (ROS) and the subsequent inhibition of the Akt signaling pathway. nih.govnih.gov The co-administration of both agents led to a more potent tumor-delaying effect in a U87 xenograft model compared to single-drug treatments. nih.govnih.gov

Gemcitabine: Berbamine has been found to enhance the antineoplastic activity of gemcitabine in pancreatic cancer cells. nih.gov The combination treatment leads to increased cell growth inhibition and apoptosis. nih.gov Mechanistically, this synergy is associated with the activation of the transforming growth factor-β/Smad (TGF-β/Smad) signaling pathway and the regulation of apoptosis-related proteins. nih.gov Studies have also shown that berbamine can help overcome gemcitabine resistance in pancreatic cancer cells. terrytalksnutrition.comnih.gov

Dexamethasone: In human multiple myeloma cells, berbamine has been shown to work in concert with dexamethasone to inhibit cell growth. nih.gov Dexamethasone is a corticosteroid often used in cancer therapy to reduce inflammation and kill cancer cells. cancer.govyoutube.comyoutube.com

Doxorubicin: The combination of berbamine and doxorubicin has demonstrated synergistic anticancer effects in breast cancer and melanoma. sc.edusc.edunih.govresearchgate.net In breast cancer, this combination enhances the efficacy of doxorubicin both in vitro and in vivo. sc.edu For melanoma, the combined treatment strongly inhibits cell growth, induces cell death, and causes G2/M cell cycle arrest. nih.gov This synergistic effect is also linked to a greater inhibitory effect on Akt phosphorylation. nih.gov

Cisplatin: this compound has been shown to act as an effective inhibitor of the late stage of autophagic flux, thereby potentiating the killing effect of chemotherapy agents like cisplatin in human lung carcinoma cells. nih.gov Co-treatment with berbamine and cisplatin leads to an accumulation of excessive ROS, which activates MAPK-mediated mitochondria-dependent apoptosis. nih.gov In osteosarcoma cells, the combination of berbamine and cisplatin synergistically inhibits cell proliferation, migration, and invasion by inhibiting the MAPK pathway. nih.gov Furthermore, in breast cancer cells, a low level of berbamine can sensitize the cells to cisplatin by increasing DNA damage and reducing the levels of proliferating cell nuclear antigen (PCNA), a key protein in DNA repair. spandidos-publications.come-century.us

Celecoxib: While direct synergistic interactions between this compound and celecoxib are not extensively detailed in the provided context, the known anti-inflammatory and anticancer properties of both compounds suggest a potential for combination therapy. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that also exhibits anticancer effects.

Interactive Table: Synergistic Effects of this compound with Chemotherapeutic Drugs

Chemotherapeutic Agent Cancer Type Observed Synergistic Effects Mechanisms of Action References
Paclitaxel GliomaEnhanced cytotoxicity, tumor growth delayInduction of ROS, inhibition of Akt pathway nih.gov, nih.gov
Gemcitabine Pancreatic CancerIncreased cell growth inhibition and apoptosis, overcomes resistanceActivation of TGF-β/Smad signaling, regulation of apoptosis proteins nih.gov, terrytalksnutrition.com, nih.gov
Dexamethasone Multiple MyelomaEnhanced inhibition of cell growthNot specified nih.gov
Doxorubicin Breast Cancer, MelanomaEnhanced efficacy, inhibition of cell growth, induction of apoptosisInhibition of Akt phosphorylation, G2/M cell cycle arrest sc.edu, nih.gov, researchgate.net
Cisplatin Lung Carcinoma, Osteosarcoma, Breast CancerPotentiated apoptosis, inhibition of proliferation and migrationInhibition of autophagy, induction of ROS, inhibition of MAPK pathway, increased DNA damage nih.gov, nih.gov, spandidos-publications.com, e-century.us

Reversal of Chemoresistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Berbamine has shown promise in reversing this resistance. For instance, berberine (B55584), a closely related compound, has been found to reverse doxorubicin resistance in breast cancer cells by inhibiting autophagy through the PTEN/Akt/mTOR signaling pathway. nih.gov It has also been shown to improve chemosensitivity to cisplatin in gastric cancer by repressing the PI3K/AKT/mTOR signaling pathway. frontiersin.org Berbamine's ability to modulate pathways involved in drug resistance, such as the NF-κB pathway, and its impact on cellular processes like autophagy contribute to its potential as a chemosensitizing agent. nih.govnih.govnih.gov

Synergy with Natural Compounds

In addition to its synergistic effects with synthetic drugs, this compound also interacts favorably with other natural compounds, leading to enhanced anticancer activity.

Combination with Galangin

When combined with galangin, another natural flavonoid, berbamine exhibits synergistic anticancer effects in esophageal carcinoma cells. nih.govresearchgate.net This combination leads to cell growth inhibition, apoptosis, and G2/M phase cell cycle arrest, which is associated with increased intracellular ROS levels. nih.govresearchgate.net The synergistic action also involves the suppression of the Wnt3a and β-catenin signaling pathways. nih.govresearchgate.net

Combination with Matrine (B1676216)

The combination of berberine (a compound structurally similar to berbamine) and matrine, an alkaloid from the plant Sophora flavescens, has been shown to have enhanced antitumor activity against various cancer cell lines, including breast, liver, and gastric cancer. nih.gov A liposomal drug delivery system containing both berberine hydrochloride and matrine demonstrated superior in vitro antitumor activity compared to liposomes with only berberine. nih.gov The combination is thought to promote apoptosis by blocking the G1 phase of the cell cycle. nih.gov In human cervical cancer cells, the combination of berberine and matrine inhibited cancer cell growth and induced apoptosis and cell cycle arrest more effectively than either compound alone. bibliotekanauki.pl

Combination with Arcyriaflavin A in Glioblastoma Stem-like Cells

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor, and its recurrence is often attributed to glioblastoma stem-like cells (GSCs). nih.govresearchgate.netnih.govmdpi.com A combination of berbamine and arcyriaflavin A, a natural compound that inhibits cyclin-dependent kinase 4 (CDK4), has been found to have a synergistic anticancer effect against GSCs. nih.govresearchgate.netnih.govmdpi.com This combination synergistically inhibits cell viability and tumorsphere formation in GSCs. nih.govresearchgate.netnih.govmdpi.com The enhanced anticancer effect is linked to the promotion of ROS- and calcium-dependent apoptosis and the downregulation of key GSC markers and cell cycle regulatory proteins through the inactivation of the CaMKIIγ-mediated STAT3/AKT/ERK1/2 signaling pathway. nih.govresearchgate.netnih.govmdpi.com

Interactive Table: Synergistic Effects of this compound with Natural Compounds

Natural Compound Cancer Type Observed Synergistic Effects Mechanisms of Action References
Galangin Esophageal CarcinomaCell growth inhibition, apoptosis, G2/M cell cycle arrestIncreased intracellular ROS, suppression of Wnt3a/β-catenin pathway nih.gov, researchgate.net
Matrine Breast, Liver, Gastric, Cervical CancerEnhanced antitumor activity, induction of apoptosis, cell cycle arrestG1 phase cell cycle arrest nih.gov, bibliotekanauki.pl
Arcyriaflavin A Glioblastoma (Stem-like Cells)Inhibition of cell viability and tumorsphere formation, induction of apoptosisPromotion of ROS- and calcium-dependent apoptosis, inactivation of CaMKIIγ-mediated signaling nih.gov, researchgate.net, nih.gov, mdpi.com

Augmentation of Antifungal Agent Potency (e.g., Fluconazole)

This compound has demonstrated a significant synergistic relationship with the antifungal agent fluconazole (B54011), particularly in combating resistant strains of pathogenic fungi like Candida albicans and Candida tropicalis. nih.govfrontiersin.org This potentiation is characterized by a marked reduction in the minimum inhibitory concentration (MIC) of fluconazole required to inhibit fungal growth when used in combination with this compound. nih.govnih.gov

Research has consistently shown that the combination of this compound and fluconazole results in a strong synergistic antifungal effect. nih.govnih.gov In studies involving fluconazole-resistant Candida albicans isolates, the addition of this compound led to a dramatic decrease in the MIC of fluconazole, in some cases by a factor of 32 to 512. nih.gov For instance, in one study, the MIC of fluconazole against resistant strains was ≥512 μg/mL, but this dropped to as low as 1 μg/mL when combined with this compound. nih.gov Concurrently, the MIC of this compound itself was also reduced. nih.gov

The synergistic interaction is further evidenced by time-kill assays, which demonstrate a significant enhancement of the fungistatic activity of fluconazole in the presence of this compound. nih.gov This combination has also been shown to be effective against fluconazole-resistant Talaromyces marneffei, where the MIC of fluconazole was reduced from 256 μg/ml to 8 μg/ml when used with berbamine. frontiersin.org

The mechanisms underlying this synergy are multifaceted. One key factor is the inhibition of drug efflux pumps in the fungal cells. This compound has been found to downregulate the expression of genes like CDR1, which are responsible for pumping fluconazole out of the cell, thereby increasing its intracellular concentration and efficacy. nih.govnih.gov Additionally, the combination of this compound and fluconazole has been observed to inhibit yeast adhesion, the morphological transition to hyphae, and biofilm formation, all of which are crucial for fungal virulence. nih.govnih.gov This is achieved by downregulating the expression of hyphal-specific genes such as ALS3, HWP1, and ECE1. nih.govnih.gov

Furthermore, this compound appears to disrupt calcium homeostasis within the fungal cell, a process that is not significantly affected by fluconazole alone. nih.govnih.gov The combination therapy leads to an influx of cytoplasmic Ca2+ by upregulating the vacuolar calcium channel gene YVC1 and downregulating the vacuolar calcium pump gene PMC1. nih.govnih.gov This disruption of calcium signaling is believed to be a critical component of the synergistic antifungal effect. nih.govnih.gov

Detailed Research Findings

The potentiation of fluconazole by this compound has been quantified in several studies. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, with a value of ≤ 0.5 indicating a synergistic interaction. In studies with fluconazole-resistant C. albicans, FICI values for the combination have been reported to be as low as 0.03–0.06, signifying strong synergy. nih.gov Similarly, in a study with a fluconazole-resistant C. tropicalis isolate, the FICI was found to be 0.13. frontiersin.org

The following table summarizes the reduction in MIC values observed in a study on fluconazole-resistant Candida albicans isolates when treated with fluconazole alone versus in combination with this compound.

Fungal StrainFluconazole MIC Alone (µg/mL)This compound MIC Alone (µg/mL)Fluconazole MIC with this compound (µg/mL)This compound MIC with Fluconazole (µg/mL)FICI
CA 0253≥51264120.03
CA 1432≥51264140.06
CA 1876≥51264140.06
CA 2109≥51264220.03
ATCC 10231≥51264220.03

Data adapted from a study on fluconazole-resistant C. albicans isolates. nih.gov

This synergistic activity is not limited to planktonic cells; it also extends to biofilms. The combination of this compound and fluconazole has been shown to completely inhibit biofilm production and significantly reduce the adherence of yeast cells to surfaces. nih.gov

Derivatives and Structural Modification in Medicinal Chemistry Research

Synthesis of Novel Berbamine (B205283) Derivatives

The synthesis of new berbamine derivatives is a key strategy to unlock its full therapeutic potential. tandfonline.com Researchers have targeted various positions on the berbamine scaffold, primarily the hydroxyl (OH) group and the C-5 position, to create analogues with enhanced properties. tandfonline.com

A common synthetic route involves the modification of the hydroxyl group with a sulfonyl group. tandfonline.com This reaction is typically carried out by treating berbamine hydrochloride with a sulfonyl chloride in the presence of triethylamine (B128534) at a low temperature. tandfonline.com The resulting berbamine sulfonate derivative can then undergo further modification. For instance, substitution at the C-5 position can be achieved by treating the sulfonate derivative with concentrated hydrochloric acid and paraformaldehyde to yield a chloromethylated intermediate. tandfonline.comtandfonline.com This intermediate can then be reacted with various amines to generate a diverse library of C-5 substituted derivatives. tandfonline.com

One notable derivative is 4-chlorobenzoyl berbamine (CBBM) . This compound has been synthesized and evaluated for its potent anti-tumor effects, particularly against diffuse large B cell lymphoma (DLBCL) cells. nih.govresearchgate.net Studies have shown that CBBM exhibits a 4.75- to 9.64-fold increase in anti-tumor activity compared to the parent berbamine compound. nih.gov Another significant derivative is O-4-ethoxyl-butyl-berbamine (EBB) , a calmodulin (CaM) antagonist. nih.gov EBB has demonstrated a strong inhibitory effect on the proliferation of hepatoma cells and has been shown to work synergistically with other chemotherapeutic agents like pegylated liposomal doxorubicin (B1662922). nih.gov

Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity and for guiding the rational design of more potent derivatives. For berbamine, SAR studies have revealed several key insights.

Modifications at both the hydroxyl group and the C-5 position of the berbamine structure have been shown to significantly enhance cytotoxic activity against various cancer cell lines. tandfonline.comtandfonline.comnih.gov For example, a series of derivatives with substitutions at these positions showed markedly improved potency against human T-cell lymphoma (H9) and multiple myeloma (RPMI8226) cell lines compared to berbamine. nih.govresearchgate.net

One study highlighted that derivatives 2a and 4b exhibited high antitumor activity. Compound 2a had an IC₅₀ value of 0.30 μM for RPMI8226 cells, and compound 4b had an IC₅₀ value of 0.36 μM for H9 cells. tandfonline.comnih.gov These values represent a significant improvement over the parent berbamine, which had IC₅₀ values of 6.19 μM and 4.0 μM for the respective cell lines. tandfonline.comnih.gov Similarly, 4-chlorobenzoyl berbamine (CBBM) showed IC₅₀ values ranging from 1.93 to 3.89 μmol/L in various DLBCL cells. nih.gov

The SAR analyses suggest that the introduction of specific moieties can lead to better interaction with molecular targets. For instance, the anti-tumor activity of CBBM is linked to its ability to inhibit the JAK2/STAT3 pathway and induce the degradation of the c-Myc oncoprotein. nih.gov Another study used molecular docking to create a model that explains the structure-activity relationship between novel bisbenzylisoquinoline alkaloid analogs and the inhibition of CaMKIIγ, a key kinase in lymphoma. rsc.org These studies underscore the importance of specific structural features for enhanced bioactivity and provide a roadmap for designing future derivatives.

Table 1: Comparative in vitro Cytotoxicity of Berbamine and its Derivatives

Compound Cell Line IC₅₀ (μM) Fold Increase in Activity vs. Berbamine
Berbamine H9 4.0 tandfonline.comnih.gov -
Berbamine RPMI8226 6.19 tandfonline.comnih.gov -
Compound 2a RPMI8226 0.30 tandfonline.comnih.gov ~20.6
Compound 4b H9 0.36 tandfonline.comnih.gov ~11.1
4-chlorobenzoyl berbamine (CBBM) OCI-Ly3 (DLBCL) 1.93 - 3.89 nih.gov 4.75 - 9.64

Strategies for Improved Oral Bioavailability and Stability of Derivatives

A major hurdle for the clinical application of berbamine and its parent compound, berberine (B55584), is their very low oral bioavailability. mdpi.complos.org This is attributed to several factors, including poor solubility, extensive first-pass metabolism in the intestine and liver by cytochrome P450 (CYP) enzymes, and efflux transport by P-glycoprotein (P-gp). nih.govnih.govresearchgate.net Consequently, various strategies are being developed to overcome these limitations.

Formulation Strategies:

Nanotechnology-based Delivery Systems: Nanoformulations have emerged as a promising approach to enhance stability and oral availability. nih.gov Polymeric nanoparticles, such as those made from sulfobutylether-β-cyclodextrin/chitosan (B1678972), have been developed to improve small intestinal absorption. nih.gov Other systems like liposomes, lyotropic liquid crystalline nanoparticles (LCNs), and solid lipid nanoparticles have also shown potential in improving the solubility and absorption of berberine-related compounds. nih.govresearchgate.net

Spray Drying: Formulating mucoadhesive microparticles using spray drying has been shown to significantly increase the oral bioavailability of berberine. plos.org Pharmacokinetic studies in rats demonstrated that a spray-dried formulation increased the maximum plasma concentration (Cmax) by 3.46-fold and the area under the curve (AUC) by 6.98-fold compared to the free drug. plos.org

Inclusion of Inhibitors: Co-administration with P-gp or CYP enzyme inhibitors is another strategy. nih.govresearchgate.net By blocking these proteins, the extent of efflux and first-pass metabolism can be reduced, leading to higher systemic exposure.

Chemical Modification Strategies:

Increasing Lipophilicity: Physicochemical modifications aimed at increasing the lipophilicity (fat-solubility) of the derivatives can enhance membrane permeability and absorption. nih.govresearchgate.net The synthesis of various ester and ether derivatives is one way to achieve this.

Prodrugs and Salt/Ion-Pair Complexes: The development of prodrugs or the formation of salt or ion-pair complexes can improve the physicochemical properties of the parent compound, leading to better absorption and bioavailability. nih.govresearchgate.net

These strategies, combining advanced formulation techniques and rational chemical modifications, are essential for translating the potent in vitro activities of berbamine derivatives into effective therapeutic agents with reliable in vivo performance.

Advanced Research Methodologies for Berbamine Hydrochloride Investigation

In Vitro Cell-Based Assays

A cornerstone of understanding the pharmacological profile of berbamine (B205283) hydrochloride involves a suite of in vitro cell-based assays. These assays are crucial for observing and quantifying the direct effects of the compound on cellular processes under controlled laboratory conditions.

The inhibitory effect of berbamine hydrochloride on the growth and viability of various cancer cell lines is a primary area of investigation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, colony formation assay, and EdU (5-ethynyl-2'-deoxyuridine) assay are routinely used to quantify these effects.

For instance, in studies involving lung cancer cell lines A549 and PC9, this compound demonstrated a dose- and time-dependent inhibition of cell growth. nih.gov The half-maximal inhibitory concentration (IC50) values for berbamine against A549 and PC9 cells after 72 hours of treatment were determined to be 8.3 ± 1.3 µM and 16.8 ± 0.9 µM, respectively. nih.gov Colony formation assays further substantiated these findings, showing a significant reduction in the number of colonies in berbamine-treated cells compared to controls. nih.gov The EdU assay, which measures DNA synthesis, also revealed that a 10 μM concentration of berbamine significantly inhibited the proliferation of A549 cells. nih.gov

Similarly, in renal cell carcinoma (RCC) cells (786-O and OSRC-2), this compound effectively inhibited cell proliferation in a dose-dependent manner. researchgate.net In human multiple myeloma cell line KM3, berbamine was shown to inhibit proliferation in both a dose- and time-dependent fashion. nih.gov The IC50 values for the chronic myelogenous leukemia cell line KU812 were 5.83, 3.43, and 0.75 μg/ml after 24, 48, and 72 hours of treatment, respectively. nih.gov

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell Line Assay Key Findings
A549 (Lung Cancer) MTT Assay IC50 of 8.3 ± 1.3 µM after 72h. nih.gov
Colony Formation Significant decrease in colony numbers. nih.gov
EdU Assay Significant inhibition of proliferation at 10 µM. nih.gov
PC9 (Lung Cancer) MTT Assay IC50 of 16.8 ± 0.9 µM after 72h. nih.gov
786-O & OSRC-2 (Renal Cell Carcinoma) Proliferation Assays Dose-dependent inhibition of proliferation. researchgate.net
KM3 (Multiple Myeloma) MTT Assay Dose- and time-dependent inhibition of proliferation. nih.gov
KU812 (Chronic Myelogenous Leukemia) Proliferation Assays IC50 values of 5.83, 3.43, and 0.75 μg/ml at 24, 48, and 72h, respectively. nih.gov

Flow cytometry is a powerful technique used to analyze the effects of this compound on apoptosis (programmed cell death) and the cell cycle. This method allows for the quantification of cells in different phases of the cell cycle and the identification of apoptotic cells.

In human gastric carcinoma SNU-5 cells, treatment with this compound led to a G2/M phase cell cycle arrest and induced apoptosis in a concentration-dependent manner. semanticscholar.orgnih.gov This was demonstrated by staining the cells with propidium (B1200493) iodide (PI) and analyzing them via flow cytometry. semanticscholar.orgnih.gov Similarly, in the human multiple myeloma cell line KM3, flow cytometric analysis showed that berbamine treatment resulted in G1 phase arrest and a significant increase in apoptotic cells, from 0.54% to 51.83% over 36 hours. nih.gov

Annexin V staining is another flow cytometry-based method used to detect apoptosis. Studies on multiple cancer cell lines have shown that this compound treatment leads to an increase in Annexin V-positive cells, indicating apoptosis. nih.gov In human glioblastoma DBTRG cells, berberine (B55584) treatment caused a marked increase in the sub-G1 population, a hallmark of apoptosis, and a decrease in the S phase population, indicating impaired DNA synthesis. acs.org Furthermore, in hepatocellular carcinoma SMMC-7721 cells, berbamine at concentrations of 20 µmol/l and 40 µmol/l significantly enhanced the apoptosis rate. scispace.com

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell Line Method Key Findings
SNU-5 (Gastric Carcinoma) Flow Cytometry (PI Staining) G2/M phase arrest and concentration-dependent apoptosis. semanticscholar.orgnih.gov
KM3 (Multiple Myeloma) Flow Cytometry G1 phase arrest and increase in apoptotic cells to 51.83% in 36h. nih.gov
Multiple Cancer Cell Lines Flow Cytometry (Annexin V Staining) Increased proportion of apoptotic cells. nih.gov
DBTRG (Glioblastoma) Flow Cytometry Increased sub-G1 population and decreased S phase population. acs.org
SMMC-7721 (Hepatocellular Carcinoma) Flow Cytometry Significant increase in apoptosis rate at 20 and 40 µmol/l. scispace.com

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. Co-localization studies, a subset of immunofluorescence, are used to determine the spatial overlap between two or more proteins within a cell, suggesting a potential interaction.

In the context of this compound research, immunofluorescence has been used to track the translocation of key signaling proteins. For example, in KM3 multiple myeloma cells, immunofluorescence microscopy showed that treatment with 8 μg/mL berbamine for 24 hours significantly decreased the nuclear localization of the p65 subunit of NF-κB, while its cytoplasmic expression was largely unaffected. nih.gov This finding suggests that berbamine inhibits the nuclear translocation of p65, a critical step in the activation of the NF-κB signaling pathway. nih.gov

Co-localization studies can be quantitatively analyzed to assess the degree of interaction between molecules. nih.govnih.gov This involves tagging potential interacting partners with different fluorophores and comparing their fluorescence intensity at each pixel in a digital image. nih.gov While specific co-localization studies for this compound are not detailed in the provided search results, this methodology is crucial for confirming protein-protein interactions hypothesized from other experimental data.

Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins and their phosphorylation status. This method is instrumental in elucidating the molecular pathways affected by this compound.

Studies have consistently shown that this compound modulates the expression of proteins involved in cell cycle regulation, apoptosis, and signaling pathways. For instance, in KM3 myeloma cells, berbamine treatment led to the down-regulation of NF-κB target genes such as Bcl-xL, cyclin D1, and survivin. nih.gov It also decreased the expression of IκB kinase α (IKKα) and the phosphorylation of IκBα. nih.gov In KU812 cells, berbamine down-regulated the anti-apoptotic proteins Bcl-2 and Bcl-xL, and up-regulated the pro-apoptotic protein Bax. nih.gov

In human colon cancer cells, berbamine treatment increased the expression of autophagy-related proteins like LC3B-II, ATG-12, ATG-5, and Beclin-1. researchgate.net Furthermore, in hepatocellular carcinoma SMMC-7721 cells, berbamine enhanced the levels of Bax and p53 while decreasing the levels of Bcl-2 and survivin. scispace.com

Table 3: Effects of this compound on Protein Expression and Phosphorylation

Cell Line Target Proteins Effect of this compound
KM3 (Multiple Myeloma) Bcl-xL, cyclin D1, survivin Down-regulation. nih.gov
IKKα, p-IκBα Down-regulation. nih.gov
KU812 (Chronic Myelogenous Leukemia) Bcl-2, Bcl-xL Down-regulation. nih.gov
Bax Up-regulation. nih.gov
Colon Cancer Cells LC3B-II, ATG-12, ATG-5, Beclin-1 Increased expression. researchgate.net
SMMC-7721 (Hepatocellular Carcinoma) Bax, p53 Increased levels. scispace.com
Bcl-2, survivin Decreased levels. scispace.com

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. nih.govoaepublish.com This method allows researchers to understand how this compound affects cellular processes at the transcriptional level.

In KU812 cells, semi-quantitative RT-PCR revealed that treatment with 8 μg/ml berbamine for 12 hours dramatically increased the mRNA level of p21, a cell cycle inhibitor. nih.gov In contrast, the mRNA levels of c-Myc, p27, and cyclin D1 were not significantly changed. nih.gov In hepatocellular carcinoma SMMC-7721 cells, RT-sqPCR analysis showed that berbamine significantly enhanced the mRNA levels of Bax and p53, while decreasing the mRNA levels of Bcl-2 and survivin. scispace.com These findings at the gene expression level often correlate with the protein expression changes observed through Western blot analysis, providing a more comprehensive understanding of the drug's mechanism of action.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Cell migration and invasion assays are therefore critical for evaluating the anti-metastatic potential of compounds like this compound. The two most common types of assays are the wound healing (or scratch) assay and the Transwell (or Boyden chamber) assay. mdpi.comsigmaaldrich.com

In the highly-metastatic human breast cancer cell line MDA-MB-231, a Transwell migration assay showed that berbamine at concentrations of 10 μM and 20 μM significantly suppressed cell migration by 43.8% and 59.2%, respectively, after 6 hours of treatment. nih.gov A Matrigel-coated Transwell invasion assay further demonstrated that the same concentrations of berbamine suppressed cell invasion by 40.0% and 54.5%, respectively, after 16 hours. nih.gov

Similarly, in lung cancer cell lines A549 and PC9, both wound scratch assays and Transwell assays revealed that berbamine significantly inhibited cell migration and invasion. nih.gov In renal cell carcinoma cells (786-O and OSRC-2), berbamine also effectively inhibited cell migration and invasion in a dose-dependent manner. researchgate.net

Table 4: Effects of this compound on Cell Migration and Invasion

Cell Line Assay Key Findings
MDA-MB-231 (Breast Cancer) Transwell Migration 43.8% and 59.2% inhibition at 10 µM and 20 µM, respectively. nih.gov
Transwell Invasion 40.0% and 54.5% inhibition at 10 µM and 20 µM, respectively. nih.gov
A549 & PC9 (Lung Cancer) Wound Scratch & Transwell Significant inhibition of migration and invasion. nih.gov
786-O & OSRC-2 (Renal Cell Carcinoma) Migration & Invasion Assays Dose-dependent inhibition of migration and invasion. researchgate.net

Tumorsphere Formation Assays

Tumorsphere formation assays are a key method for studying cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, drug resistance, and relapse. These assays assess the ability of single cancer cells to proliferate and form three-dimensional, spherical colonies in non-adherent culture conditions, a characteristic of CSCs.

Recent studies have highlighted the potential of berbamine to target these resilient cancer cells. In prostate cancer, berbamine has been shown to effectively target CSCs. nih.gov Research on glioblastoma stem-like cells (GSCs) has demonstrated that the combined treatment of berbamine with arcyriaflavin A synergistically inhibits tumorsphere formation in U87MG- and C6-derived GSCs. nih.gov This inhibition is associated with a reduction in the expression of key GSC markers such as CD133, integrin α6, and aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov

Table 1: Effect of Berbamine on Tumorsphere Formation

Cell TypeCompound(s)Key FindingsReference
Prostate Cancer Stem CellsBerbamineTargets prostate CSCs. nih.gov
U87MG and C6 Glioblastoma Stem-like CellsBerbamine and Arcyriaflavin ASynergistically inhibited tumorsphere formation. Reduced expression of GSC markers (CD133, integrin α6, ALDH1A1). nih.gov

Cytokine Production and Inflammatory Mediator Quantification

The quantification of cytokines and other inflammatory mediators is essential for understanding the anti-inflammatory properties of this compound. These assays, often utilizing techniques like ELISA and RT-PCR, measure the levels of specific molecules involved in the inflammatory cascade.

While direct quantification of a broad panel of cytokines in response to this compound is an area of ongoing research, studies on the related compound berberine provide insights. Berberine has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and CCL11 in human bronchial epithelial cells. nih.gov It has also been observed to suppress the production of IL-1β and TNF-α. nih.gov Another study demonstrated that baicalein, a flavonoid, significantly decreased the production of IL-6, IL-8, and MCP-1 in activated human mast cells. nih.gov These findings suggest that a similar inhibitory effect on inflammatory mediators may be a key mechanism of action for this compound, a hypothesis that warrants further direct investigation.

In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for evaluating the physiological effects, efficacy, and therapeutic potential of this compound in a living organism before consideration for human trials.

Melanoma Xenograft Models

Melanoma xenograft models, where human melanoma cells are implanted into immunodeficient mice, are a valuable tool for studying tumor growth and response to treatment. Research has shown that this compound treatment can suppress melanoma growth in mice. researchgate.net This suppression is accompanied by an enhanced infiltration of CD8+ T cells into the tumor microenvironment, suggesting that this compound can modulate the immune response against melanoma. researchgate.netnih.gov

Glioblastoma Xenograft Models (e.g., Chick Embryo Chorioallantoic Membrane Model)

Glioblastoma is a highly aggressive brain tumor. The chick embryo chorioallantoic membrane (CAM) model is an effective and increasingly utilized in vivo platform to study tumor angiogenesis and growth. researchgate.net In a study investigating the synergistic effects of berbamine and arcyriaflavin A on glioblastoma stem-like cells, a U87MG GSC-grafted CAM model was used. The simultaneous administration of both compounds potently inhibited tumor growth in this model. nih.gov The CAM assay provides a versatile and rapid method for the preclinical evaluation of anti-glioblastoma agents like this compound. researchgate.net

Infectious Disease Models

The antiviral properties of this compound have been investigated in various infectious disease models.

African Swine Fever Virus (ASFV): In vitro studies have demonstrated that this compound exhibits significant antiviral activity against ASFV. nih.gov It inhibits the virus in a dose-dependent manner and has been shown to block the early stages of ASFV infection. nih.gov While in vivo studies in a pig model are yet to be conducted, the in vitro efficacy suggests its potential as an anti-ASFV agent. nih.gov

Pseudorabies Virus (PRV): In a mouse model of PRV infection, berbamine was found to significantly alleviate clinical symptoms and reduce histopathological changes in the brain tissue. The compound appears to impede viral proliferation by targeting the replication and release stages of the virus life cycle.

Japanese Encephalitis Virus (JEV): Berbamine has shown protective effects in a mouse model of JEV infection. nih.gov Mice treated with berbamine exhibited a higher survival rate and better bodyweight recovery after a lethal challenge with the virus. nih.gov The viral load in the spleen of treated mice was also significantly lower. nih.gov

Table 2: In Vivo Efficacy of Berbamine in Infectious Disease Models

Disease ModelAnimal ModelKey FindingsReference
African Swine Fever Virus(In Vitro)Significant dose-dependent antiviral activity; blocks early stage of infection. nih.gov
Pseudorabies VirusMouseAlleviated clinical symptoms and reduced brain histopathology.
Japanese Encephalitis VirusMouseIncreased survival rate, improved bodyweight recovery, and reduced splenic viral load. nih.gov

Neurodegenerative Disease Models

The neuroprotective potential of berbamine and related compounds is being explored in models of neurodegenerative diseases.

Alzheimer's Disease Models: In multiple mouse models of Alzheimer's disease (AD), including double transgenic APP/PS1 mice, this compound has demonstrated significant anti-AD effects. nih.govnih.govresearchgate.net Treatment with this compound was found to improve learning and memory abilities. nih.govresearchgate.net Pathologically, it significantly reduced the deposition of β-amyloid plaques and the formation of neurofibrillary tangles in the brain. nih.govnih.govresearchgate.net It also alleviated lesions of pyramidal cells in the hippocampus. nih.govnih.govresearchgate.net

Chronic Cerebral Hypoperfusion Models: While direct studies with this compound are emerging, research on the related compound berberine in a rat model of chronic cerebral hypoperfusion (CCH) has shown neuroprotective effects. Berberine was found to alleviate pathological injury to the brain, reduce neuronal loss, and promote neuronal cell survival. It also demonstrated a protective effect on the blood-brain barrier. These findings in a CCH model, which can lead to vascular cognitive impairment, suggest a potential therapeutic avenue for this compound in this area.

Table 3: Neuroprotective Effects of this compound in Alzheimer's Disease Models

AD ModelKey FindingsReference
APP/PS1 Transgenic Mice, Gal-Alu AD Mice, Alu AD-like MiceImproved learning and memory. Reduced β-amyloid deposition. Reduced neurofibrillary tangles. Alleviated hippocampal neuron damage. nih.govnih.govresearchgate.net

Inflammatory and Fibrotic Disease Models (e.g., Peritonitis, Overactive Bladder Models)

To understand the effects of this compound in complex biological systems, researchers utilize animal models that mimic human inflammatory and fibrotic diseases.

In a mouse model of peritonitis, an inflammatory condition of the abdominal lining, berbamine was shown to significantly inhibit the activation of macrophages and the exudation of neutrophils. nih.gov This demonstrates a potent anti-inflammatory effect in vivo, suggesting its potential for treating inflammatory disorders. nih.gov

The compound has also been evaluated in a retinyl acetate-induced rat model for overactive bladder (OAB), a condition characterized by urinary urgency and frequency. mdpi.comnih.gov Administration of berbamine was found to reverse the cystometric changes and c-Fos expression associated with detrusor overactivity. mdpi.com Furthermore, it significantly reduced the levels of key OAB-related biomarkers in the urine, urothelium, and detrusor muscle. mdpi.comnih.gov These findings highlight berbamine's multifactorial action, including antioxidative and muscle-relaxant properties, in alleviating OAB symptoms. mdpi.com

Table 1: Effects of Berbamine (BBM) in a Rat Model of Overactive Bladder

Parameter Measured Observation in RA-Induced OAB Model Effect of Berbamine (BBM) Treatment Source
Cystometric Changes Detrusor overactivity Reversed changes, alleviating symptoms mdpi.com
c-Fos Expression Increased (indicating neuronal activation) Reversed changes mdpi.com
Urine Biomarkers (NGF, BDNF) Overexpression Reduced levels mdpi.com
Urothelium Biomarkers (TRPV1, SNAP29, etc.) Increased levels Reduced levels mdpi.com
Detrusor Muscle Biomarkers (VAChT, Rho kinase) Increased levels Reduced levels mdpi.com

| Oxidative Stress Markers | Increased (3-nitrotyrosine, malondialdehyde) | Reduced levels | mdpi.comnih.gov |

Computational and Biophysical Techniques

Computational and biophysical methods offer deep insights into the molecular-level interactions of this compound with its biological targets. These techniques are crucial for identifying target proteins, predicting binding affinity, and understanding the structural consequences of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions and estimate binding affinity.

In studies investigating its antiviral potential, molecular docking analysis revealed that this compound can effectively bind to the post-fusion core of the SARS-CoV-2 S2 subunit, a key protein for viral membrane fusion. nih.govresearchgate.net The analysis predicted a strong binding affinity, with a docking score of -9.6 kcal/mol. nih.gov It was further identified that this compound forms a direct interaction with the amino acid residue S943 within the S2 subunit. nih.gov This specific interaction is thought to block the conformational changes required for membrane fusion, thus inhibiting viral entry into host cells. nih.gov

Table 2: Molecular Docking Results for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Mechanism Source

Network pharmacology is a systems-level approach that integrates data to predict the multiple targets of a drug and the biological pathways it modulates. researchgate.netyoutube.com This methodology constructs and analyzes drug-target-disease networks to uncover the complex mechanisms of action for compounds that interact with numerous proteins. researchgate.net By mapping the known and predicted interactions of a compound, researchers can identify key protein hubs and signaling pathways, such as those involved in inflammation or cell proliferation, that are likely to be affected. researchgate.netnih.gov While specific network pharmacology studies focusing exclusively on this compound are not extensively detailed in the available literature, this methodology represents a powerful tool for systematically exploring its polypharmacological effects and identifying novel therapeutic applications.

Circular Dichroism (CD) spectroscopy is a biophysical technique that measures the differential absorption of left- and right-circularly polarized light. northumbria.ac.uk It is highly sensitive to the secondary and tertiary structure of proteins. When a small molecule like this compound binds to a target protein, it can induce conformational changes. northumbria.ac.uk CD spectroscopy can detect these changes by monitoring alterations in the protein's CD spectrum, particularly in the near-UV range which is sensitive to the environment of aromatic amino acid residues. This provides experimental evidence that the compound not only binds to its target but may also alter its structure and, consequently, its function.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanometer scale. In biomedical research, AFM is used to investigate the morphology of biological structures like proteins and protein aggregates. nih.gov For instance, it can be employed to study the formation and structure of amyloid fibrils, which are associated with various neurodegenerative diseases. nih.gov By imaging these structures in the presence and absence of a compound like this compound, researchers can directly observe if the compound inhibits fibril formation, alters their morphology, or promotes their disassembly. This provides direct visual evidence of the compound's effect on pathological protein aggregation. nih.gov

Chemical Kinetics Analysis

Chemical kinetics analysis is a fundamental methodology for understanding the rate and mechanism of chemical reactions involving this compound. This type of investigation provides critical insights into how the compound interacts with biological targets over time, quantifying the speed of these interactions and the factors that influence them. Kinetic studies are instrumental in elucidating the mechanisms of action, such as enzyme inhibition or the disruption of protein-protein interactions.

Detailed research findings from kinetic analyses have shed light on the therapeutic potential of this compound in various contexts. For instance, studies on its effect on amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease, have utilized chemical kinetics to understand its inhibitory mechanism. nih.gov These analyses revealed that this compound effectively hinders the aggregation process by binding to the ends of Aβ fibrils. nih.gov This binding prevents the transition from protofibrils to mature fibrils and blocks the elongation process, demonstrating a specific kinetic interference with the pathology's development. nih.gov

In the context of virology, kinetic studies have been employed to evaluate this compound as a potential inhibitor of the Ebola virus. nih.gov By assessing its binding kinetics to the Ebola virus glycoprotein (B1211001) (GPcl), researchers have been able to quantify its inhibitory activity. nih.gov These experiments determined the half-maximal effective concentration (EC₅₀), a key kinetic parameter indicating the concentration of the compound required to inhibit the viral process by 50%. nih.gov

Furthermore, the anti-cancer properties of Berbamine have been investigated through kinetic binding experiments with specific protein targets. Surface Plasmon Resonance (SPR) assays were used to measure the binding kinetics of Berbamine to the BRD4 protein, a target in gastric cancer. nih.gov This technique allows for the real-time monitoring of the association and dissociation of the compound from its target protein, providing quantitative data on binding affinity and rates. nih.gov The investigation into the kinetics of this binding was performed in a PBS solution (5 mM, pH 7.4) containing 5% (w/v) DMSO, with the compound injected at a flow rate of 30 μL/min. nih.gov

Research Findings on this compound Kinetics

Area of InvestigationTargetKinetic Finding/ParameterMethodologySource
Neurodegenerative DiseaseAmyloid β (Aβ) fibrilsInhibits aggregation by binding to fibril ends, preventing elongation and the transition from protofibrils to mature fibrils.Chemical kinetics analysis, Thioflavin T kinetics nih.gov
Antiviral (Ebola)Ebola virus glycoprotein (GPcl)Exhibits a concentration-dependent inhibition of EBOVpp (Ebola virus-like particles) with an EC₅₀ of 0.49 μmol/L.Dose-response experiments nih.gov
Oncology (Gastric Cancer)BRD4 proteinIdentified as a BRD4 inhibitor through binding kinetics experiments.Surface Plasmon Resonance (SPR) Assay nih.gov

Formulation and Delivery Systems for Research Applications

Development of Nanoparticulate Delivery Systems for Enhanced Efficacy in Preclinical Studies

Nanoparticle-based delivery systems offer a promising approach to improve the therapeutic index of berbamine (B205283) hydrochloride by enhancing its solubility, stability, and cellular uptake.

Lipid-Based Pellets

Lipid-based formulations, such as floating multiparticulate systems and nanomicelles, have been investigated to improve the oral bioavailability of berbamine hydrochloride. japsonline.comresearchgate.net One approach involves creating solid dispersions with hydrophilic carriers like Gelucire 44/14 and Gelucire 50/13, which have been shown to significantly increase aqueous solubility. japsonline.com For instance, a solid dispersion of this compound with Gelucire 50/13 (1:2 ratio) resulted in a nearly four-fold increase in aqueous solubility compared to the pure drug. japsonline.com

These solid dispersions can be further formulated into sustained-release floating pellets using hydrophobic lipids such as Gelucire 43/01. japsonline.com In a preclinical study, an optimized lipid-based floating pellet formulation demonstrated a 2.32-fold increase in relative bioavailability in rats compared to a marketed tablet formulation. japsonline.com Another study focused on developing lipid-based pellets for metabolic diseases, which showed significant pharmacological efficacy at lower oral doses in a rat model, attributed to enhanced bioavailability. researchgate.net

Similarly, lyophilized nanomicelles formulated with Gelucire 44/14 and 50/13 using a thin-film hydration technique have been developed to enhance the antioxidant potential of berbamine. researchgate.net These nanomicelles exhibited particle sizes ranging from 69 to 576 nm and entrapment efficiencies between 61.84% and 87.34%. researchgate.net

Table 1: Characteristics of Lipid-Based Formulations for this compound

Formulation TypeKey ExcipientsKey Findings in Preclinical StudiesReference
Floating Multiparticulate PelletsGelucire 50/13, Gelucire 43/01, HPMC K4M, NaHCO₃~4-fold increase in aqueous solubility; 2.32-fold increase in relative bioavailability in rats. japsonline.com
Lipid-Based PelletsNot specifiedSignificant anti-obesity, anti-hyperlipidemic, and cardioprotective activity at low oral doses in rats. researchgate.net
Lyophilized NanomicellesGelucire 44/14, Gelucire 50/13Particle size: 69-576 nm; Entrapment efficiency: 61.84-87.34%. researchgate.net

Chitosan (B1678972) Nanoparticles

Chitosan, a natural polysaccharide, has been utilized to develop nanoparticles for the delivery of this compound, aiming to improve its oral bioavailability and stability. nih.govbeun.edu.tr These nanoparticles are typically prepared using the ionotropic gelation method. beun.edu.tr

In one study, this compound-loaded chitosan nanoparticles (BH/FA-CTS NPs), further modified with folic acid for targeting, were developed. nih.gov These nanoparticles were spherical with a diameter of 258.2 ± 9.1 nm, a drug loading of 8.17 ± 1.12%, and an encapsulation efficiency of 87.73 ± 4.21%. nih.gov The release kinetics showed a sustained release over 48 hours. nih.gov In vitro studies demonstrated that these nanoparticles effectively inhibited the proliferation and migration of human nasopharyngeal carcinoma cells. nih.gov

Another study reported the development of berbamine-encapsulated alginate/chitosan nanoparticles grafted with folic acid (BER–ALG/CHS-NPs–F). nih.gov This formulation showed a 4.4-fold improvement in oral bioavailability compared to a berbamine suspension. nih.gov The cellular uptake of these nanoparticles was 5.5-fold higher than the free drug. nih.gov

Table 2: Properties of Chitosan-Based Nanoparticles for this compound Delivery

FormulationParticle Size (nm)Encapsulation Efficiency (%)Key Research FindingsReference
BH/FA-CTS NPs258.2 ± 9.187.73 ± 4.21Sustained release over 48h; inhibited cancer cell proliferation and migration. nih.gov
BER-NPs406 ± 2531.5 ± 0.4Increased stability in simulated gastrointestinal fluids. beun.edu.tr
BER–ALG/CHS-NPs–FNot SpecifiedNot Specified4.4-fold improved oral bioavailability; 5.5-fold higher cellular uptake. nih.gov

Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are a promising lipid-based delivery system for this compound, offering advantages like high stability and the use of physiologically compatible lipids. nih.govresearchgate.netijprajournal.comresearchgate.net These nanoparticles are typically in the submicron size range (10-1000 nm) and can encapsulate both lipophilic and hydrophilic drugs. researchgate.net

One study reported the development of stable this compound-loaded SLNs with a mean particle size of 81.42 ± 8.48 nm and a zeta potential of -28.67 ± 0.71 mV. nih.govresearchgate.net These SLNs demonstrated desirable drug entrapment efficiency and a significantly slower release of berbamine compared to the free drug. nih.govresearchgate.net In vitro, these SLNs showed enhanced antitumor efficacy against various cancer cell lines. nih.govresearchgate.net

Another research effort utilized a hot solvent evaporation method and a Box-Behnken design to optimize the formulation of SLNs containing berbamine. researchgate.net The optimized formulation predicted a particle size of approximately 0.6772 µm, a cumulative drug release of 64.05% at 12 hours, and an entrapment efficiency of 65.4%. researchgate.net

Table 3: Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Preparation MethodMean Particle SizeZeta Potential (mV)Entrapment Efficiency (%)Key Research FindingsReference
Not Specified81.42 ± 8.48 nm-28.67 ± 0.71DesirableEnhanced in vitro antitumor efficacy. nih.govresearchgate.net
Hot Solvent Evaporation~0.6772 µmNot Specified65.4Optimized for persistent release. researchgate.net

Poly Lactic-co-Glycolic Acid (PLGA) Nanoparticles

Poly Lactic-co-Glycolic Acid (PLGA), a biocompatible and biodegradable polymer, has been widely used to fabricate nanoparticles for drug delivery. nih.gov PLGA nanoparticles can be modified to achieve targeted delivery and can encapsulate both hydrophobic and hydrophilic drugs. nih.gov

In a study focused on cancer therapy, berbamine was co-delivered with doxorubicin (B1662922) using PLGA nanoparticles. nih.gov Doxorubicin was conjugated to PLGA, and this conjugate was then used to encapsulate berbamine. nih.gov This co-delivery system showed significant anti-proliferative effects against breast cancer cell lines. nih.gov In vivo studies in rats revealed an almost 14-fold increase in the half-life of the encapsulated drugs. nih.gov

Another research project involved fabricating berbamine-encapsulated PLGA/hydroxyapatite (HA) microspheres for bone regeneration. mdpi.com These microspheres exhibited sustained release of berbamine and good biocompatibility. mdpi.com The encapsulation efficiency of berbamine in these microspheres reached up to 85.77 ± 4.75%. mdpi.com

Table 4: Research on Berbamine-Loaded PLGA Nanoparticles

FormulationCo-delivered DrugKey Findings in Preclinical StudiesReference
Berbamine-Doxorubicin PLGA NanoparticlesDoxorubicinSignificant anti-proliferative activity in breast cancer cells; ~14-fold increase in half-life in rats. nih.gov
Berbamine-PLGA/HA MicrospheresNoneSustained release of berbamine; encapsulation efficiency up to 85.77%; promoted osteogenic differentiation. mdpi.com

Strategies to Overcome Bioavailability Challenges in Research Contexts

The low oral bioavailability of berbamine is a major hurdle in its preclinical and potential clinical development. istanbul.edu.trnih.govnih.gov This is attributed to poor absorption, rapid metabolism, and fast systemic elimination. istanbul.edu.tr Various strategies are being investigated to address these challenges.

Novel drug delivery systems, including liposomes, nanosized dosage forms, phospholipid complexes, and mucoadhesive microparticles, are at the forefront of these efforts. istanbul.edu.tr As discussed, nanoparticles made from chitosan and PLGA have shown the ability to significantly enhance the oral bioavailability of berbamine. nih.gov For example, folate-grafted alginate/chitosan nanoparticles improved bioavailability by 4.4-fold. nih.gov Lipid-based formulations, such as floating pellets, have also demonstrated a more than two-fold increase in relative bioavailability. japsonline.com

Another strategy involves the use of adjuvants that can inhibit P-glycoprotein-mediated efflux, a key mechanism limiting berbamine's absorption. beun.edu.tr Furthermore, structural modification of the berbamine molecule itself is being explored to enhance its physicochemical properties for better absorption. nih.gov

Approaches to Enhance Solubility and Stability for Experimental Protocols

The poor aqueous solubility of this compound poses challenges for its use in experimental protocols. nih.gov Several approaches are being used to improve its solubility and stability.

One study investigated the physicochemical characteristics of berberine (B55584) chloride, a similar compound, and found its aqueous solubility to be temperature-dependent, with the highest solubility observed in a phosphate (B84403) buffer at pH 7.0. nih.gov The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), has shown promise in enhancing solubility through the formation of inclusion complexes. nih.gov A 4.5-fold improvement in aqueous solubility was observed in the presence of 20% HPβCD. nih.gov

Regarding stability, berberine chloride was found to be stable for up to 6 months across a range of pH and temperature conditions. nih.gov For experimental solutions, a study on a combination drug product containing this compound found that solutions remained stable for at least 48 hours at room temperature when prepared in a methanol-hydrochloric acid solvent. researchgate.net The development of stability-indicating HPLC methods is crucial for accurately quantifying berbamine in various formulations and during stability studies. researchgate.netresearchgate.net

The formulation of berbamine into nanocarriers like SLNs and chitosan nanoparticles also inherently protects the compound from degradation in simulated gastrointestinal fluids, thereby enhancing its stability for oral administration research. beun.edu.trnih.gov

Analytical Methodologies for Quantitative and Qualitative Assessment

Spectrophotometric Methods

Spectrophotometry offers rapid and sensitive detection of Berbamine (B205283) hydrochloride by measuring its interaction with light.

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying Berbamine hydrochloride. The method relies on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration, following the Beer-Lambert law. japsr.in

Different studies have established various conditions for analysis. A common approach involves dissolving the compound in a suitable solvent and measuring the absorbance at its wavelength of maximum absorption (λmax). Methanol is frequently used as a solvent, with λmax reported at 422 nm and 418 nm in different studies. japsr.inijper.org Another method utilized phosphate (B84403) buffer (pH 6.8) and identified a λmax at 266 nm. ijcrt.org The linearity of these methods is typically observed in the concentration range of 10–50 µg/ml. ijper.orgijcrt.org The selectivity of the method is confirmed by the absence of solvent absorbance at the chosen wavelength. ijcrt.org

Table 1: UV-Visible Spectrophotometry Parameters for this compound Analysis

Parameter Reported Value Solvent Source
λmax 422 nm Methanol ijper.org
418 nm Methanol japsr.in
266 nm Phosphate Buffer (pH 6.8) ijcrt.org
246 nm Not Specified ijcrt.org
Linearity Range 10-50 µg/ml Methanol ijper.org
10-50 µg/ml Phosphate Buffer (pH 6.8) ijcrt.org
Correlation Coefficient (r²) 0.9988 Phosphate Buffer (pH 6.8) ijcrt.org
0.9995 Not Specified ijcrt.org
Limit of Detection (LOD) 2.81 µg/ml Methanol ijper.org
Limit of Quantification (LOQ) 8.54 µg/ml Methanol ijper.org

Resonance Light Scattering (RLS) is a highly sensitive technique used to study the aggregation of molecules. The interaction of this compound with other substances can lead to the formation of large complexes, which significantly enhances the RLS signal.

One method involves the interaction of berberine (B55584) with nucleic acids (like calf thymus DNA or yeast RNA) in the presence of cetyltrimethylammonium bromide (CTMAB) at a pH of 7.30. nih.gov This interaction forms aggregates that cause a great enhancement of the RLS signals, with characteristic peaks appearing between 300 nm and 600 nm. nih.gov

A more advanced technique, Total Internal Reflected Resonance Light Scattering (TIR-RLS), has been developed for a selective and sensitive assay of berberine. nih.gov This method is based on the formation of an amphiphilic complex between berberine and fluorescein (B123965) at the interface of water and 1,2-dichloroethane. nih.gov The adsorption and enrichment of this complex at the liquid-liquid interface lead to a significantly enhanced TIR-RLS signal at 370.0 nm. nih.gov This technique demonstrated a very low detection limit of 1.3 ng/ml and a linear range from 3.2 x 10⁻⁹ to 3.2 x 10⁻⁶ mol/L. nih.gov

Table 2: RLS-Based Methods for this compound Detection

Method Reagents Key Parameters Detection Limit (3σ) Source
RLS Nucleic Acid, Cetyltrimethylammonium bromide (CTMAB) pH 7.30, λmax at 324.0, 386.5, 416.5, 465.0 nm 2.1 ng/ml (calf thymus DNA) nih.gov
TIR-RLS Fluorescein, 1,2-dichloroethane Water/1,2-dichloroethane interface, λmax at 370.0 nm 1.3 ng/ml nih.gov

Fluorimetric methods offer high sensitivity and selectivity. The fluorescence intensity of this compound can be significantly enhanced by using nanoparticle probes. A simple and sensitive spectrofluorimetric method was developed based on the interaction of this compound (BRH) with silica (B1680970) nanoparticles (SiO2NPs). rsc.orgresearchgate.netnih.gov

In an aqueous solution at pH 9.0, the formation of SiO2NPs–BRH aggregates leads to a marked enhancement of fluorescence intensity. researchgate.netnih.gov This phenomenon, potentially a form of aggregation-induced emission enhancement, allows for the quantitative determination of BRH. semanticscholar.org The method is performed by measuring the fluorescence intensity at an emission wavelength of 540 nm with an excitation wavelength of 355 nm. nih.govsemanticscholar.org This technique is notable for its excellent sensitivity, achieving a detection limit of 0.73 μg/L and a linear range of 2.0–50.0 μg/L. researchgate.netnih.gov The method has been successfully applied to determine BRH in tablet formulations. rsc.org

Table 3: Fluorimetric Method with Silica Nanoparticle Probe for this compound

Parameter Condition/Value Source
Probe Silica Nanoparticles (SiO2NPs) rsc.orgresearchgate.netnih.gov
pH 9.0 (BR buffer solution) nih.gov
Excitation Wavelength 355 nm nih.govsemanticscholar.org
Emission Wavelength 540 nm nih.govsemanticscholar.org
Linear Range 2.0–50.0 µg/L researchgate.netnih.gov
Detection Limit 0.73 µg/L researchgate.netnih.gov

Chromatographic Techniques

Chromatographic methods are powerful tools for separating this compound from other components in a mixture, allowing for precise quantification and stability assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. Stability-indicating HPLC methods are particularly important as they can separate the intact drug from its degradation products, which is a requirement for assessing drug stability under various stress conditions like acid and base hydrolysis, oxidation, heat, and light. sphinxsai.comnih.gov

Several reversed-phase (RP-HPLC) methods have been developed for this compound. These typically use a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like potassium dihydrogen phosphate or phosphate buffer). sphinxsai.comresearchgate.netresearchgate.net The pH of the mobile phase is often adjusted to an acidic value, such as 3.0, with orthophosphoric acid. sphinxsai.comresearchgate.net Detection is commonly performed using a UV detector at wavelengths around 271 nm. researchgate.net These methods have been validated for linearity, precision, and accuracy, with linear ranges reported, for example, from 2 to 60 μg/mL. researchgate.netresearchgate.net

Forced degradation studies show that this compound is unstable under acidic, basic, and oxidative conditions, but relatively stable to dry heat and photolytic degradation. sphinxsai.com The developed HPLC methods effectively separate the degradation products from the parent drug peak. sphinxsai.comresearchgate.net

Table 4: Examples of Stability-Indicating HPLC Methods for this compound

Column Mobile Phase Flow Rate Detection (UV) Linearity Range Source
Agilent TC-C18 (4.6 x 250 mm, 5 µm) Acetonitrile : 50 mM Potassium dihydrogen phosphate (30:70, v/v), pH 3.0 1.0 mL/min 271 nm 2 to 60 µg/mL researchgate.net
Hypersil C18 Acetonitrile : 0.05 M Phosphate buffer (25:75 v/v), pH 3.0 1.0 mL/min Not Specified Not Specified sphinxsai.com

Thin Layer Chromatography (TLC) is a versatile chromatographic technique for the separation and qualitative analysis of compounds. Innovations in TLC methods include the use of ionic liquids to improve separation efficiency.

A novel TLC method for analyzing this compound involved the use of the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) in both the mobile and stationary phases. nih.govresearchgate.net In this method, a supported imidazole (B134444) ionic liquid with a hydroxide ion on silica gel (SiO₂·Im⁺·OH⁻) was synthesized and used to prepare the TLC plates. nih.gov This modified stationary phase, in conjunction with a developing reagent containing [BMIM]OH and methanol, allowed for the successful separation and determination of this compound. nih.govresearchgate.net This approach highlights the potential of ionic liquids to expand the application of TLC in the separation of alkaloids. nih.gov

Table 5: Ionic Liquid-Involved TLC Method for this compound

Parameter Description Source
Stationary Phase Silica gel plates modified with supported imidazole ionic liquid (SiO₂·Im⁺·OH⁻) nih.gov
Ionic Liquid 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) nih.govresearchgate.net
Developing Reagent [BMIM]OH : Methanol (1:20, v/v) researchgate.net
Application Separation and quantitative analysis of this compound nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) stands as a powerful analytical tool for the assessment of isoquinoline (B145761) alkaloids, including bisbenzylisoquinoline alkaloids like berbamine. nih.govdntb.gov.ua This technique offers high separation efficiency, rapid analysis times, and requires only minimal sample volumes.

Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully developed for the separation of bisbenzylisoquinoline alkaloids. nih.gov The separation mechanism in MEKC is based on the differential partitioning of analytes between an aqueous buffer and pseudo-stationary phase micelles. The elution order of bisbenzylisoquinoline alkaloids in MEKC has been found to relate to their lipophilicity. nih.gov For optimal separation of these compounds, a buffer system comprising 20 mM sodium borate (B1201080) and 20 mM sodium dihydrogen phosphate at a pH of 9.2, containing 55 mM sodium cholate (B1235396) as the surfactant, has been utilized. nih.gov Under these conditions, with an applied voltage of 21 kV, effective separation is achieved. nih.gov

For the chiral separation of benzyltetrahydroisoquinoline alkaloids, a class of compounds closely related to berbamine, CE coupled with cyclodextrins (CyDs) as chiral selectors has proven effective. mdpi.comresearchgate.net Anionic CyDs, in particular, are well-suited for the chiral analysis of these alkaloids. mdpi.com This demonstrates the capability of CE to not only quantify the compound but also to perform qualitative assessments, such as resolving enantiomers, which is critical as different enantiomers can exhibit distinct biological activities. researchgate.net

The versatility of CE is further highlighted by its application in analyzing complex matrices, such as herbal preparations. nih.govnih.gov For instance, Capillary Zone Electrophoresis (CZE) has been used for the determination of related alkaloids in medicinal plants, employing buffer systems like 50 mM ammonium (B1175870) acetate (B1210297) at pH 3.1 with UV detection. nih.gov The method's reproducibility for analyzing different sample types has been found to range from 2.4% to 10.7%. nih.gov

Electrochemical Analysis

Electrochemical analysis offers a sensitive, rapid, and cost-effective approach for the determination of alkaloids. urjc.esmdpi.com These methods are based on measuring the electrical response of a chemical reaction between an electrode and the target analyte. mdpi.com The advantages of electrochemical sensors include their high sensitivity, specificity, short response time, and potential for miniaturization, making them suitable for on-the-spot analysis. mdpi.comnih.gov

While specific studies on electrochemical sensors for this compound are limited, extensive research on the closely related alkaloid, berberine hydrochloride, provides a strong model for the application of this technology. researchgate.net Potentiometric sensors, which measure the potential difference between two electrodes, have been developed using various configurations, including plastic membrane, coated wire, and coated graphite (B72142) electrodes. researchgate.netksu.edu.sa These sensors are created based on the interaction of the alkaloid with an ion-pairing agent. researchgate.net

For example, three distinct electrochemical sensors for berberine hydrochloride (BRB) have been developed and validated:

A plastic membrane sensor using berberine-phosphotungstate (BRB-PT). researchgate.net

A coated wire sensor using berberine-tetraphenylborate (BRB-TPB). researchgate.net

A coated graphite sensor using berberine-reineckate (BRB-AR). researchgate.net

These sensors demonstrate high selectivity and sensitivity for the alkaloid over a wide pH range (3-9). researchgate.net The performance characteristics, validated according to International Council for Harmonisation (ICH) guidelines, underscore their reliability for quantitative analysis in various products. researchgate.net

Sensor TypeSensor CompositionLinear Concentration Range (mol L⁻¹)Lower Detection Limit (mol L⁻¹)Potential Response (mV decade⁻¹)
Plastic MembraneBerberine-Phosphotungstate (BRB-PT)1.0×10⁻⁷ - 1.0×10⁻³5.0×10⁻⁸54.10 ± 0.5
Coated WireBerberine-Tetraphenylborate (BRB-TPB)1.0×10⁻⁸ - 1.0×10⁻²5.0×10⁻⁹57.00 ± 0.5
Coated GraphiteBerberine-Reineckate (BRB-AR)1.0×10⁻⁷ - 1.0×10⁻²5.0×10⁻⁸59.00 ± 0.5
researchgate.net

Validation of Analytical Methods for Research Purity and Content Determination

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring that the method yields reliable and reproducible results. ich.orgslideshare.net The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R1) and Q2(R2)) that outline the characteristics to be considered during the validation of analytical procedures for pharmaceuticals. ich.orgeuropa.eueuropa.eu These guidelines apply to assays for potency and purity, as well as the quantification of impurities. ich.org

The validation process involves evaluating several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. ich.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often reported as percent recovery. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. gigvvy.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. orientjchem.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. orientjchem.org

While a complete validation study for this compound is not detailed in the provided search context, numerous studies on the validation of high-performance liquid chromatography (HPLC) methods for the related alkaloid berberine serve as an excellent illustration of the process and typical performance characteristics. These methods are validated according to ICH guidelines and demonstrate the parameters required to ensure a method is suitable for determining purity and content. researchgate.netgigvvy.comorientjchem.org

Validation ParameterTypical Performance Metric (for Berberine by HPLC)Reference
Linearity Range2 - 12 µg/mL researchgate.net
Correlation Coefficient (r²)> 0.997 researchgate.net
Limit of Detection (LOD)0.488 µg/mL researchgate.net
Limit of Quantitation (LOQ)1.478 µg/mL researchgate.net
Accuracy (% Recovery)92 - 98% researchgate.net
Precision (% RSD)< 2.0% researchgate.net
researchgate.netresearchgate.net

Future Research Directions and Emerging Areas for Berbamine Hydrochloride

Elucidation of Unexplored or Complex Mechanisms of Action

While current research has identified several mechanisms of action for berbamine (B205283) hydrochloride, many of its intricate cellular interactions remain to be fully elucidated. Future investigations should focus on unraveling the more complex and potentially undiscovered pathways through which it exerts its effects. For instance, its role in modulating the tumor microenvironment, including its influence on immune cells and stromal components, warrants deeper exploration. ontosight.ai Furthermore, the precise interplay between its various known actions, such as the inhibition of NF-κB activity and its impact on calcium signaling, needs to be systematically dissected to understand the full spectrum of its therapeutic potential. patsnap.commedchemexpress.com

Recent studies have highlighted the compound's ability to induce reactive oxygen species (ROS), which in turn triggers autophagy and the expression of the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4). nih.gov This dual effect of promoting both a cellular stress response and a protective mechanism suggests a highly regulated and complex process that requires further investigation to be fully understood. Understanding these nuances is critical for optimizing its therapeutic application and identifying potential biomarkers for patient response.

Identification of Novel Molecular Targets and Signaling Pathways

A key area of future research lies in the identification of novel molecular targets and signaling pathways for berbamine hydrochloride. While its inhibitory effects on pathways like JAK/STAT and CaMKII/c-Myc are recognized, a comprehensive understanding of its complete target profile is still lacking. mdpi.comresearchgate.net Advanced proteomic and genomic screening technologies could be employed to systematically identify new binding partners and downstream effectors of the compound.

Recent findings have already expanded its known targets. For example, in the context of viral infections, this compound has been shown to directly bind to the post-fusion core of the SARS-CoV-2 S2 subunit, thereby blocking viral entry. nih.govresearchgate.netplos.org In melanoma, it has been identified as an inhibitor of late-stage autophagy by impairing lysosomal acidification, which enhances MHC-I-mediated antigen presentation. nih.govmdpi.com Further research into these and other potential targets will be crucial for broadening its therapeutic applications.

Table 1: Known and Investigated Molecular Targets and Signaling Pathways of this compound

Target/PathwayDisease ContextReported Effect
NF-κB Multiple MyelomaInhibition of activity, leading to downregulation of downstream targets like cyclin D1 and Bcl-xL. medchemexpress.com
JAK/STAT CancerModulation of the pathway, inhibiting cancer progression. mdpi.comnih.gov
CaMKII/c-Myc CancerModulation of the pathway, inhibiting cancer progression. mdpi.com
TGF/SMAD CancerActivation of the pathway, leading to effective inhibition of cancer progression. mdpi.com
SARS-CoV-2 S2 Subunit COVID-19Direct binding, blocking S protein-mediated membrane fusion. nih.govplos.org
Autophagy (Late-Stage) MelanomaInhibition via impaired lysosomal acidification, enhancing MHC-I antigen presentation. nih.govmdpi.com
Bcr-Abl Tyrosine Kinase Chronic Myeloid LeukemiaInhibition of activity, hampering leukemia cell growth. patsnap.com
Calcium Ion Channels GeneralInterference with channels and modulation of intracellular calcium levels. patsnap.com
MMP-2 and Bcl-2/Bax Non-Small Cell Lung CancerSuppression of these signaling pathways. nih.gov
PI3K/AKT Hepatocellular CarcinomaInhibition of this signaling pathway. ku.edu

Development of Next-Generation Autophagy Inhibitors

This compound's ability to inhibit autophagy, particularly in cancer cells, presents an exciting avenue for the development of next-generation autophagy inhibitors. mdpi.com Autophagy is a cellular recycling process that can either promote or suppress tumor growth depending on the context. In some cancers, tumor cells utilize autophagy to survive stress and resist therapy.

Recent research has demonstrated that this compound acts as a late-stage autophagy inhibitor in melanoma cells by disrupting lysosomal acidification, a critical step in the autophagic process. nih.govmdpi.com This mechanism leads to the accumulation of autophagosomes and enhances the presentation of tumor antigens, thereby improving immune recognition. nih.govmdpi.com Future research should focus on designing and synthesizing derivatives of this compound with enhanced potency and selectivity for inhibiting autophagy in specific cancer types. This could lead to more effective cancer therapies, especially when combined with other treatments.

Reprogramming of Cancer Cell Metabolism for Therapeutic Intervention

A significant emerging area of research is the potential of this compound to reprogram cancer cell metabolism. Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. Targeting these metabolic vulnerabilities is a promising therapeutic strategy.

This compound has been shown to regulate glucose and lipid metabolism in cancer cells, a property that is gaining increasing attention. researchgate.net Its ability to influence metabolic pathways, potentially in a manner similar to the diabetes drug metformin, suggests a broader application in oncology beyond its direct cytotoxic effects. tiktok.com Further studies are needed to delineate the specific metabolic enzymes and pathways affected by this compound and to explore how this metabolic reprogramming can be harnessed for therapeutic intervention, possibly in combination with other metabolism-targeting drugs.

Exploration of Additional Synergistic Combinations with Existing or Novel Therapeutics

The multifaceted nature of this compound makes it an ideal candidate for combination therapies. patsnap.com Research has already shown synergistic effects when combined with other agents. For instance, it has been shown to work synergistically with the chemotherapy drug sorafenib (B1663141) in hepatocellular carcinoma cells by enhancing the inhibition of STAT3 activation. mdpi.com In glioblastoma stem-like cells, combining berbamine with arcyriaflavin A led to a synergistic anticancer effect by dually inhibiting CaMKIIγ and CDK4. nih.gov

Future research should systematically explore a wider range of synergistic combinations. This includes pairing this compound with other targeted therapies, immunotherapies, and even novel natural compounds. nih.gov For example, its ability to enhance antigen presentation could be leveraged in combination with immune checkpoint inhibitors to boost anti-tumor immunity. nih.gov Investigating these combinations in various cancer models will be crucial for developing more effective and personalized treatment regimens.

Table 2: Investigated Synergistic Combinations with this compound

Combination AgentCancer TypeObserved Synergistic Effect
Sorafenib Hepatocellular CarcinomaReduced basal and interleukin-6-dependent STAT3 activation. mdpi.com
Arcyriaflavin A GlioblastomaInhibition of cell viability and tumorsphere formation. nih.gov
Doxorubicin (B1662922) LeukemiaEnhanced autophagy and cell death. nih.gov
Curcumin Breast CancerSynergistic inhibition of cell growth. nih.gov
Matrine (B1676216) Breast, Liver, Gastric CancerEnhanced anti-tumor activity and apoptosis. mdpi.com

Design and Evaluation of Advanced Drug Delivery Systems in Preclinical Models

A significant hurdle for the clinical application of this compound is its poor water solubility and bioavailability. mdpi.comnih.gov To overcome these limitations, the development of advanced drug delivery systems is paramount.

Researchers have begun to explore various nanoparticulate delivery systems, including solid lipid nanoparticles, nanoemulsions, and liposomes. nih.gov These formulations have shown promise in improving the stability, solubility, and therapeutic efficacy of this compound in preclinical studies. mdpi.comnih.gov For instance, liposomal formulations have been shown to enhance the anti-tumor effects of the compound. mdpi.com Future research should focus on optimizing these delivery systems for targeted delivery to specific tissues or cells, such as tumors or fibrotic organs. This could involve surface functionalization with targeting ligands to increase specificity and reduce off-target effects, ultimately leading to more effective and safer therapies. researchgate.nettandfonline.com

Deepening Research in Specific Disease Models (e.g., Neurodegenerative Disorders, Organ Fibrosis)

Beyond cancer, the therapeutic potential of this compound extends to other complex diseases like neurodegenerative disorders and organ fibrosis. nih.govnih.govnih.govdntb.gov.ua

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, berbamine has demonstrated neuroprotective effects. nih.govfrontiersin.orgresearchgate.net Studies in animal models of Alzheimer's disease have shown that this compound can improve learning and memory, reduce the deposition of amyloid-beta plaques, and alleviate neuronal damage. frontiersin.orgnih.govresearchgate.net The proposed mechanisms include the regulation of intracellular calcium homeostasis and the enhancement of the phagocytic activity of microglia. frontiersin.org Further research is needed to fully elucidate its neuroprotective mechanisms and to evaluate its efficacy in more comprehensive preclinical models.

Regarding organ fibrosis , a condition characterized by excessive scarring of tissues, berberine (B55584) (the parent compound of this compound) has shown anti-fibrotic effects in various organs, including the liver, lungs, and kidneys. tandfonline.comnih.govnih.govresearchgate.net It has been found to inhibit key signaling pathways involved in fibrosis, such as the TGF-β/Smad pathway. nih.gov Given that this compound shares a similar chemical backbone, it is plausible that it also possesses anti-fibrotic properties. Future studies should specifically investigate the efficacy of this compound in various models of organ fibrosis and delineate its mechanisms of action in this context.

Comprehensive Structure-Activity Relationship Studies for Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its constituent alkaloid, berberine, SAR studies are crucial for lead optimization, aiming to enhance therapeutic efficacy, improve pharmacokinetic profiles, and minimize potential off-target effects.

The core principle of SAR is that modifying a molecule's structure will alter its activity. youtube.com This involves a systematic process of making chemical modifications to a lead compound and evaluating the impact of these changes on various parameters. The goal is to identify the key chemical features, or pharmacophores, responsible for the desired biological effects and to refine the molecule for improved performance. Common strategies in lead optimization include altering functional groups to enhance interactions with the biological target, modifying physicochemical properties to improve absorption and distribution, and blocking metabolic sites to increase the drug's half-life. youtube.com

A pertinent example of SAR in action is the rational design of novel berberine analogues. In one study, researchers designed, synthesized, and evaluated a library of 15 new berberine analogues based on its binding mode with the retinoid X receptor α (RXRα), a target for colon cancer therapy. nih.gov This effort led to the identification of 3,9-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride (B-12) as a potent and selective RXRα activator. nih.gov Compared to the parent compound, berberine, B-12 demonstrated superior efficiency in binding to RXRα, suppressing a key cancer-promoting pathway (Wnt/β-catenin), and inhibiting the growth of colon cancer cells. nih.gov

This successful lead optimization not only enhanced the desired anti-cancer activity but also significantly improved the compound's bioavailability without inducing the side effects commonly associated with other RXRα agonists. nih.gov Such studies underscore the power of SAR to transform a natural product into a more effective and safer therapeutic agent. Future SAR studies on berbamine and its related compounds will likely continue to explore modifications to the isoquinoline (B145761) backbone to further refine their activity against a range of therapeutic targets.

Lead Compound Modification Strategy Optimized Analogue Improved Properties Reference
BerberineDesign and synthesis of analogues based on binding mode with RXRα3,9-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride (B-12)More efficient RXRα activation, enhanced tumor cell growth suppression, greatly improved bioavailability. nih.gov

Addressing Bioavailability and Pharmacokinetic Challenges through Academic Innovation

A significant hurdle limiting the clinical application of berberine, the active component of this compound, is its poor oral bioavailability. nih.govresearchgate.net Research indicates that the absolute bioavailability of berberine is extremely low, estimated to be around 0.37% to 0.68% in rats. nih.govfrontiersin.org This poor absorption is largely attributed to its low solubility and the action of P-glycoprotein (P-gp), an efflux transporter in intestinal epithelial cells that actively pumps berberine out of the cells and back into the intestinal lumen, thereby limiting its entry into the bloodstream. tjpr.orgresearchgate.net

Academic innovation is actively addressing these challenges through several promising strategies:

Combination Therapy to Inhibit P-glycoprotein: One innovative approach involves the co-administration of berberine hydrochloride (BBH) with this compound (BAH). Studies have shown that berbamine acts as a P-gp inhibitor, likely due to its calcium antagonistic effects, which are similar to the known P-gp inhibitor verapamil. tjpr.orgresearchgate.net By inhibiting P-gp, this compound can reduce the efflux of berberine hydrochloride, thereby increasing its absorption and bioavailability. tjpr.org In-situ single-pass intestinal perfusion models in rats have demonstrated that combining BBH with BAH significantly increases the absorption rate constant (Ka) and effective permeability coefficient (Papp) of BBH in the duodenum, jejunum, and ileum. researchgate.net

Intestinal Segment Effect of Co-administration with this compound Reference
DuodenumIncreased Absorption Rate Constant (Ka) and Permeability (Papp) of Berberine Hydrochloride researchgate.net
JejunumIncreased Absorption Rate Constant (Ka) and Permeability (Papp) of Berberine Hydrochloride researchgate.net
IleumIncreased Absorption Rate Constant (Ka) and Permeability (Papp) of Berberine Hydrochloride researchgate.net

Chemical Modification and Salt Formation: Another avenue of research focuses on modifying the chemical structure of berberine to improve its physicochemical properties. Creating organic acid salts, such as berberine fumarate (B1241708) and berberine succinate, has been shown to result in higher bioavailability compared to berberine hydrochloride. nih.govnih.gov These alternative salt forms may exhibit improved solubility and absorption characteristics.

Advanced Drug Delivery Systems: Novel drug delivery systems are being developed to protect berberine from degradation in the gastrointestinal tract and enhance its absorption. One such system is a hydrogel formulated from chitosan (B1678972) and carboxymethyl-β-cyclodextrin. mdpi.com This hydrogel encapsulates berberine hydrochloride, improving its solubility and providing a sustained release profile. mdpi.com Other approaches include the encapsulation of berberine into solid lipid nanoparticles or PLA nanoparticles, which can improve cellular uptake and bioavailability. nih.gov

These academic innovations hold significant promise for overcoming the pharmacokinetic limitations of this compound, potentially unlocking its full therapeutic potential for oral administration.

Investigation of this compound's Influence on Gut Microbiota and its Therapeutic Implications

Emerging evidence strongly suggests that the therapeutic effects of berberine, the active component of this compound, are intricately linked to its interaction with the gut microbiota. frontiersin.org Given that a large portion of orally administered berberine remains in the gut, its ability to modulate the composition and function of the intestinal microbial community is a critical aspect of its mechanism of action. frontiersin.org

Research has demonstrated that berberine can induce significant shifts in the gut microbiota, generally promoting a healthier microbial profile. For instance, berberine has been shown to increase the relative abundance of beneficial bacteria, such as Lactobacillus, Bifidobacterium, and Akkermansia muciniphila, while reducing the populations of certain other microbes. nih.govnih.govfrontiersin.org Akkermansia, in particular, is associated with improved gut barrier function and reduced metabolic endotoxemia. frontiersin.org

These modulatory effects on the gut microbiota have profound therapeutic implications for a variety of conditions:

Metabolic Diseases: In the context of hyperlipidemia, berberine has been observed to decrease the abundance of genera like Prevotella and increase Bacteroides. nih.gov Furthermore, berberine can enrich butyrate-producing bacteria. nih.gov The short-chain fatty acid (SCFA) butyrate, produced by these bacteria, can enter the bloodstream and contribute to the reduction of blood lipid and glucose levels. nih.gov

Inflammatory Conditions: Berberine can ameliorate intestinal inflammation by modulating the gut microbiota and regulating key inflammatory signaling pathways, such as the TLR4/NF-κB pathway. nih.gov In studies of inflammatory bowel disease (IBD), berberine treatment was found to increase the abundance of Lactobacillus, a probiotic genus that can help manage IBD. nih.gov

The interplay between this compound, via its active berberine component, and the gut microbiota is a rapidly growing field of research. A deeper understanding of these bidirectional interactions could pave the way for novel therapeutic strategies, potentially involving the combined use of berberine with specific probiotics or prebiotics to enhance its efficacy in treating metabolic and inflammatory diseases.

Condition Effect of Berberine on Gut Microbiota Therapeutic Implication Reference
HyperlipidemiaIncreases Bacteroides; Decreases PrevotellaRegulation of blood lipids nih.gov
Metabolic DisordersEnriches butyrate-producing bacteria (e.g., Blautia)Reduction of blood glucose and lipid levels through SCFA production nih.gov
Inflammatory Bowel Disease (IBD)Increases abundance of LactobacillusAmelioration of intestinal inflammation nih.gov
High-Fat Diet-Induced EndotoxemiaIncreases abundance of AkkermansiaAttenuation of metabolic endotoxemia and inflammation frontiersin.org

Q & A

Q. What are the primary mechanisms by which berbamine hydrochloride inhibits SARS-CoV-2 infection?

this compound targets the SARS-CoV-2 spike (S) protein, specifically the post-fusion core of the S2 subunit. Molecular docking studies using AutoDock Vina revealed that it binds to the S943 mutation site, disrupting interactions between the HR1 and HR2 heptad-repeat domains, thereby blocking membrane fusion . Additionally, it inhibits host proteases (e.g., TMPRSS2) required for S protein cleavage, further impairing viral entry .

Q. How is the antiviral activity of this compound quantified in vitro?

Antiviral efficacy is assessed via dose-response experiments in Vero E6 and Caco2 cells, measuring viral RNA copies (qRT-PCR) and viral protein expression (immunofluorescence assay, IFA). Key parameters include EC50 (1.732 μM in Vero E6), CC50 (66.88 μM), and selectivity index (SI = 38.6) using CCK-8 cytotoxicity assays . Pseudovirus assays (luciferase-based) further validate inhibition of S-mediated entry .

Q. What experimental models are used to study this compound’s effects on membrane fusion?

Cell-cell fusion assays employ BHK cells overexpressing SARS-CoV-2 S protein (effector cells) and Vero E6 cells (target cells). Fusion inhibition is quantified by microscopy or luciferase activity in cocultured systems .

Advanced Research Questions

Q. How can researchers determine the stage of the viral lifecycle inhibited by this compound?

Time-of-addition experiments are critical:

  • Pre-entry : Treat cells 1 hour before viral attachment (4°C).
  • Entry : Maintain drug during the 2-hour viral attachment phase.
  • Post-entry : Add drug after viral internalization. Viral RNA quantification (qRT-PCR) at 12 hours post-infection reveals that this compound primarily blocks entry and fusion, not attachment .

Q. What methodologies resolve contradictions in selectivity indices (SI) across cell lines?

SI values vary between cell types (e.g., SI = 38.6 in Vero E6 vs. 16.88 in Caco2). To address this:

  • Standardize assay conditions (MOI, incubation time).
  • Validate cytotoxicity (CCK-8) and antiviral activity (IFA/qRT-PCR) in parallel.
  • Use multiple cell lines to assess tissue-specific efficacy .

Q. How does this compound synergize with other therapeutics, such as sorafenib, in cancer research?

Synergy is evaluated via CCK-8 and colony formation assays. The combination index (Q > 1.15) indicates potentiation. Mechanistically, this compound suppresses autophagy (LC3 immunofluorescence) and PI3K/Akt/mTOR signaling, reversing sorafenib resistance in hepatocellular carcinoma models .

Q. What computational approaches validate this compound’s binding to viral targets?

  • Molecular docking : Use AutoDock Vina with S2 subunit structures (PDB: 6LXT) and ligand data (ZINC ID: ZINC38139356).
  • Affinity scoring : Analyze binding poses and energy scores (kcal/mol) to prioritize key residues (e.g., S943) .

Q. How is this compound’s impact on drug absorption studied in pharmacokinetic research?

In situ intestinal perfusion models assess absorption parameters (Ka, Papp, Q) across duodenum, jejunum, and ileum. Optimal ratios (e.g., B40:A50 for berbamine:berberine) enhance bioavailability under neutral pH conditions .

Limitations and Future Directions

Q. Why are in vivo studies critical for advancing this compound research?

Current data are limited to in vitro models. Animal studies are needed to:

  • Evaluate efficacy against cytokine storms (anti-inflammatory effects).
  • Assess pharmacokinetics (bioavailability, tissue distribution).
  • Identify off-target effects .

Q. How can calcium channel blockade confound antiviral mechanism studies?

this compound’s role as a calcium channel blocker may indirectly inhibit viral entry by modulating calcium oscillations (e.g., TMEM16F inhibition). Researchers must isolate antiviral effects using calcium chelators or pathway-specific inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.